Narasin sodium
Description
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Properties
IUPAC Name |
sodium;(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,36+,37+,38-,40-,41+,42-,43-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRZEFXQRCTYMC-DAALJYCPSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H71NaO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Narasin Sodium on Monovalent Cations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narasin (B1676957) sodium, a polyether monocarboxylic acid ionophore produced by Streptomyces aureofaciens, exerts its biological effects by disrupting transmembrane ion gradients, primarily of monovalent cations.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of narasin sodium, focusing on its interaction with sodium (Na⁺), potassium (K⁺), and rubidium (Rb⁺). It details the formation of lipid-soluble complexes, the electrically neutral exchange-diffusion transport mechanism, and the subsequent physiological consequences at a cellular and subcellular level. This document synthesizes available data on ion selectivity, summarizes experimental protocols for its study, and illustrates the key pathways and workflows involved.
Introduction
Narasin is a member of the carboxylic polyether class of ionophores, which are characterized by their ability to form lipid-soluble complexes with cations and transport them across biological membranes.[2][4] Structurally, narasin is closely related to salinomycin, differing by an additional methyl group. Its primary application is in veterinary medicine as an anticoccidial agent in poultry. The fundamental mechanism of its potent biological activity lies in its ability to disrupt the delicate balance of monovalent cation concentrations between the intracellular and extracellular environments, leading to a cascade of events that ultimately prove fatal to susceptible organisms. Understanding this mechanism at a molecular level is crucial for optimizing its current applications and exploring new therapeutic avenues, including its potential as an anticancer agent.
Core Mechanism of Action: Ionophore Activity
The primary mechanism of action of narasin is its function as a mobile ion carrier. This process can be broken down into several key steps:
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Complex Formation: Narasin, with its flexible polyether backbone, forms a pseudo-cyclic conformation. The oxygen atoms of the hydroxyl, carboxyl, and ether groups create a hydrophilic interior that chelates a monovalent cation. The exterior of the molecule is lipophilic, composed of hydrocarbon chains, allowing the entire complex to be soluble within the lipid bilayer of cell membranes.
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Cation Selectivity: Narasin exhibits a preference for monovalent cations, with a notable selectivity for potassium (K⁺) over sodium (Na⁺). This selectivity is a critical aspect of its biological function and is determined by the fit of the cation within the hydrophilic cavity and the thermodynamics of complexation.
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Transmembrane Transport: The narasin-cation complex diffuses across the cell membrane, moving down the concentration gradient of the complex. This transport is an electrically neutral process, typically involving the exchange of a monovalent cation for a proton (H⁺). This exchange-diffusion mechanism means that for every cation transported into the cell, a proton is transported out, and vice versa, thus maintaining overall charge neutrality across the membrane.
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Cation Release and Recycling: On the opposite side of the membrane, the cation is released, and the narasin molecule picks up a proton to shuttle back across the membrane, completing the cycle. This continuous process leads to the dissipation of the normal transmembrane gradients of Na⁺ and K⁺.
Quantitative Data on Monovalent Cation Interaction
Precise quantitative data for the binding affinities and transport rates of narasin with all monovalent cations are not extensively available in the public domain. However, studies on narasin and the structurally similar ionophore, salinomycin, provide insights into its selectivity and activity.
Table 1: Cation Selectivity of Narasin
| Cation | Relative Binding Affinity | Note |
| K⁺ | High | Narasin shows a marked equilibrium selectivity for K⁺ over Na⁺. |
| Na⁺ | Moderate | Binds to narasin, but with lower affinity than K⁺. |
| Rb⁺ | Moderate-High | Generally considered to have an affinity similar to or slightly less than K⁺ for polyether ionophores. |
Note: This table represents a qualitative summary based on available literature. Specific binding constants (Kd or Ka) are not consistently reported.
Cellular and Subcellular Consequences of Ion Gradient Disruption
The disruption of Na⁺ and K⁺ gradients by narasin has profound effects on cellular physiology:
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Inhibition of Na⁺/K⁺-ATPase: The primary consumer of cellular ATP, the Na⁺/K⁺-ATPase pump, works to maintain the high intracellular K⁺ and low intracellular Na⁺ concentrations. By dissipating these gradients, narasin effectively renders the pumping activity of Na⁺/K⁺-ATPase futile, leading to a depletion of cellular ATP as the pump attempts to counteract the ionophore-mediated leak.
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Mitochondrial Dysfunction: Mitochondria are particularly sensitive to disruptions in ion homeostasis. Narasin can act on the inner mitochondrial membrane, disrupting the proton gradient necessary for ATP synthesis (oxidative phosphorylation). This leads to mitochondrial swelling, depolarization of the mitochondrial membrane potential, and can trigger the release of pro-apoptotic factors.
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Alterations in Intracellular pH and Calcium: The exchange of cations for protons can lead to changes in intracellular pH. Furthermore, the disruption of the sodium gradient can affect the activity of the Na⁺/Ca²⁺ exchanger, leading to an increase in intracellular calcium levels, which can activate various downstream signaling pathways and contribute to cytotoxicity.
Experimental Protocols
Determination of Cation Binding Affinity by NMR Titration
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the binding affinity of narasin for different monovalent cations by monitoring changes in the chemical shifts of narasin's atoms upon cation binding.
Methodology:
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Sample Preparation:
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Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., methanol-d₄ or chloroform-d).
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Prepare stock solutions of the monovalent cation salts (e.g., NaCl, KCl, RbCl) in the same deuterated solvent.
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NMR Data Acquisition:
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Acquire a baseline ¹H or ¹³C NMR spectrum of the narasin solution.
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Perform a series of titrations by adding increasing aliquots of the cation stock solution to the narasin sample.
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Acquire an NMR spectrum after each addition, ensuring temperature equilibrium.
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Data Analysis:
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Monitor the chemical shift changes of specific narasin protons or carbons that are sensitive to cation binding.
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Plot the change in chemical shift (Δδ) as a function of the cation concentration.
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Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding model) to calculate the dissociation constant (Kd).
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Measurement of Ion Transport Rate using a Liposome-Based Fluorescence Assay
This assay measures the rate of cation transport into artificial lipid vesicles (liposomes) by monitoring the fluorescence of an encapsulated pH-sensitive dye.
Methodology:
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Liposome (B1194612) Preparation:
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Prepare large unilamellar vesicles (LUVs) containing a pH-sensitive fluorescent dye (e.g., HPTS) and a high concentration of the cation of interest (e.g., 100 mM KCl).
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The external buffer should be of a different pH and contain a low concentration of the cation.
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Fluorescence Measurement:
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Place the liposome suspension in a fluorometer cuvette.
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Add narasin to the liposome suspension to initiate ion transport.
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Monitor the change in fluorescence intensity over time. The transport of K⁺ out of the liposome in exchange for H⁺ in will cause a change in the internal pH, which is detected by the fluorescent dye.
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Data Analysis:
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The initial rate of fluorescence change is proportional to the initial rate of ion transport.
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By varying the concentrations of narasin and the cation, the kinetics of transport can be determined.
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Impact on Cellular Signaling
The disruption of the Na⁺/K⁺ gradient and the subsequent inhibition of the Na⁺/K⁺-ATPase can have significant downstream effects on cellular signaling pathways. While not acting as a direct ligand for signaling receptors, the altered ionic environment can trigger cascades typically associated with cellular stress and growth factor signaling.
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Src Kinase Activation: Inhibition of the Na⁺/K⁺-ATPase has been shown to lead to the activation of the non-receptor tyrosine kinase Src.
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EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), initiating downstream signaling.
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Ras-MAPK Pathway: EGFR activation can lead to the stimulation of the Ras-Raf-MEK-ERK (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.
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PI3K/Akt Pathway: The PI3K/Akt pathway, another critical regulator of cell survival and growth, can also be activated downstream of EGFR.
It is important to note that the specific signaling outcomes can be cell-type dependent and are an active area of research, particularly in the context of narasin's anticancer properties.
Conclusion
This compound's mechanism of action as a monovalent cation ionophore is a well-established principle. Its ability to selectively bind and transport cations like K⁺ and Na⁺ across biological membranes leads to a catastrophic disruption of essential ion gradients. This primary action triggers a cascade of secondary effects, including the inhibition of the Na⁺/K⁺-ATPase, depletion of cellular ATP, mitochondrial dysfunction, and the activation of various signaling pathways, ultimately leading to cell death in susceptible organisms. A deeper quantitative understanding of its binding affinities and transport kinetics, along with a more detailed elucidation of its impact on signaling networks, will be crucial for the development of novel applications for this potent molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Properties of the interaction of the sodium channel with permeant monovalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Na+,K+ pumps and their transport rate in skeletal muscle: Functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
What is the chemical structure of Narasin sodium?
Audience: Researchers, scientists, and drug development professionals.
Introduction
Narasin (B1676957) sodium is a polyether ionophore antibiotic derived from the fermentation of Streptomyces aureofaciens.[1][2] Structurally, it is a derivative of salinomycin, containing an additional methyl group, and is sometimes referred to as 4-methylsalinomycin.[3][4] Primarily used in the veterinary field as a coccidiostat in poultry and a growth promotant for ruminants, narasin has also garnered significant interest in biomedical research for its potent antimicrobial and anticancer properties.[1] This guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for Narasin sodium.
Physicochemical Properties of this compound
This compound is a complex molecule with a defined set of physicochemical characteristics crucial for its biological activity and analytical detection. The quantitative data for narasin and its sodium salt are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C43H71NaO11 | |
| C43H72O11 (Narasin free acid) | ||
| Molecular Weight | 787.01 g/mol | |
| 765.0 g/mol (Narasin free acid) | ||
| CAS Number | 58331-17-2 | |
| 55134-13-9 (Narasin free acid) | ||
| Appearance | White solid / powder | |
| Purity | ≥95% to >98% (by HPLC) | |
| Melting Point | 158-160 °C (crystalline sodium salt) | |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, acetone, chloroform, benzene, ethyl acetate. Practically insoluble in water. | |
| Storage Conditions | -20°C |
Chemical Structure and Biosynthesis
Narasin is a carboxylic polyether antibiotic, characterized by a complex structure of interconnected heterocyclic rings. The molecule consists of a polyketide backbone, assembled from acetate, propionate, and butyrate (B1204436) precursors. The biosynthesis of narasin in Streptomyces aureofaciens has been investigated using isotopically labeled precursors and NMR spectroscopy to elucidate the origins of its carbon and oxygen atoms and the mechanisms of ring formation.
The structure of Narasin features a bis-spiroketal system, multiple hydroxyl groups, and a terminal carboxylic acid group, which is essential for its ionophoric activity. The sodium salt is formed at this carboxylic acid moiety.
Mechanism of Action
Narasin's primary biological function is to act as an ionophore, a molecule that facilitates the transport of ions across lipid membranes. This process is central to its antimicrobial and anticancer effects.
4.1. Ionophoric Activity
Narasin forms lipid-soluble, reversible complexes with monovalent cations, with a preference for K+, Na+, and Rb+. It functions as a carrier, mediating an electrically neutral exchange of a cation for a proton (H+) across the membrane. This disruption of transmembrane ion gradients and electrical potentials leads to critical impairment of cellular function and metabolism in susceptible organisms, ultimately causing cell death. Gram-positive bacteria are particularly susceptible, while Gram-negative bacteria are resistant due to their impermeable outer cell wall.
References
The Discovery and Production of Narasin from Streptomyces aureofaciens: A Technical Guide
Abstract
Narasin (B1676957) is a polyether ionophore antibiotic with significant applications in veterinary medicine as a coccidiostat and growth promotant. First isolated from the fermentation broth of Streptomyces aureofaciens, its discovery marked a notable advancement in the control of coccidiosis in poultry. This technical guide provides an in-depth overview of the discovery, origin, and production of narasin, with a focus on the scientific methodologies employed. It details the fermentation process of Streptomyces aureofaciens, the subsequent extraction and purification of narasin, and the analytical techniques for its characterization and quantification. Furthermore, this guide elucidates narasin's mechanism of action, including its role as a cationic ionophore and its influence on cellular signaling pathways such as NF-κB. Experimental protocols, quantitative data, and visual diagrams of key processes are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Narasin is a carboxylic polyether antibiotic belonging to the ionophore class of compounds. It was first identified as a fermentation product of a strain of Streptomyces aureofaciens.[1][2][3][4][5] Structurally, narasin is closely related to salinomycin, differing by an additional methyl group. The narasin complex produced during fermentation is primarily composed of narasin A (approximately 96%), with smaller quantities of narasin B, D, and I. Its primary use is in the poultry industry as a feed additive to control coccidial infections caused by various Eimeria species. Narasin exhibits a broad spectrum of activity against Gram-positive bacteria, including anaerobic species, and has also demonstrated antifungal and antiviral properties.
The biological activity of narasin stems from its ability to form lipid-soluble complexes with monovalent cations, such as potassium (K+) and sodium (Na+), and facilitate their transport across cellular membranes. This disruption of the natural ion gradients across the cell membrane leads to metabolic disturbances and ultimately cell death in susceptible organisms. Beyond its antimicrobial and anticoccidial functions, narasin has garnered interest for its potential anticancer properties, which are linked to its ability to inhibit the NF-κB signaling pathway and induce apoptosis in tumor cells.
This guide will delve into the technical aspects of narasin's discovery and production, providing detailed protocols and quantitative data relevant to researchers in microbiology, biotechnology, and pharmacology.
Discovery and Origin
Narasin was discovered as a new polyether antibiotic produced by a strain of Streptomyces aureofaciens designated NRRL 5758. Subsequent research has also identified other producing strains, such as S. aureofaciens NRRL 8092, Streptomyces lydicus NRRL 12034, and Streptomyces granuloruber NRRL 12389, as capable of producing narasin. The initial isolation and characterization of narasin involved its purification from the fermentation broth of S. aureofaciens through organic solvent extraction and silica (B1680970) gel chromatography.
Fermentation for Narasin Production
The production of narasin is achieved through submerged aerobic fermentation of a narasin-producing strain of Streptomyces. While specific industrial fermentation protocols are proprietary, the general requirements and a representative laboratory-scale protocol can be outlined based on available literature.
General Fermentation Conditions
Successful fermentation for narasin production requires a culture medium containing assimilable sources of carbon, nitrogen, and inorganic salts. The fermentation is conducted under submerged aerobic conditions, with peak antibiotic production typically occurring between 2 to 4 days.
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Carbon Sources : Suitable carbon sources include glucose, starch, and dextrin.
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Nitrogen Sources : Peptone, enzyme-hydrolyzed casein, cottonseed meal, and meat peptone can serve as effective nitrogen sources.
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Inorganic Salts : Essential trace elements necessary for the growth and development of the organism may be present as impurities in other media components. However, supplementation with soluble inorganic salts providing sodium, potassium, magnesium, calcium, ammonium, chloride, carbonate, phosphate (B84403), sulfate, and nitrate (B79036) ions can be beneficial.
Experimental Fermentation Protocol
The following is a generalized protocol for the laboratory-scale production of narasin based on common practices for Streptomyces fermentation.
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Inoculum Preparation : A vegetative inoculum is prepared by growing a culture of Streptomyces aureofaciens in a suitable seed medium.
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Production Medium : A sterile production medium is prepared with a composition similar to that described in Table 1.
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Fermentation : The production medium is inoculated with the seed culture. The fermentation is carried out in a fermenter with controlled aeration and agitation.
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Monitoring : The fermentation is monitored for parameters such as pH, dissolved oxygen, and antibiotic production, which typically peaks after 40 hours and can continue for several days.
Table 1: Example Fermentation Medium Composition
| Component | Concentration (g/L) | Purpose |
| Glucose | 20-40 | Carbon Source |
| Soy Peptone | 5-15 | Nitrogen Source |
| Yeast Extract | 2-5 | Nitrogen and Growth Factor Source |
| CaCO₃ | 1-3 | pH Buffering |
| K₂HPO₄ | 0.5-1.5 | Phosphate Source and pH Buffering |
| MgSO₄·7H₂O | 0.2-0.5 | Source of Magnesium and Sulfate |
| Trace Elements | Variable | Essential Micronutrients |
Isolation and Purification of Narasin
Narasin is isolated from both the mycelia and the fermentation broth. The purification process typically involves solvent extraction followed by chromatographic separation.
Experimental Purification Protocol
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Harvesting : At the end of the fermentation, the broth is filtered to separate the mycelial cake from the broth filtrate.
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Extraction :
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The mycelial cake is extracted with a water-miscible solvent like methanol (B129727).
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The broth filtrate is extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297).
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-
Concentration : The solvent extracts are combined and concentrated under vacuum to yield a crude narasin-containing residue.
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Silica Gel Chromatography : The crude extract is further purified using silica gel column chromatography.
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The crude narasin is dissolved in a non-polar solvent like benzene (B151609) and applied to a silica gel column.
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The column is washed with benzene to remove inactive oils.
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Narasin is eluted using a solvent system such as benzene-ethyl acetate (4:1).
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-
Crystallization : The fractions containing narasin are concentrated, and the narasin is crystallized from a solvent mixture like acetone-water to yield the purified product.
Caption: Workflow for the isolation and purification of narasin.
Analytical Methodologies
The quantification and characterization of narasin are crucial for both production monitoring and quality control. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.
HPLC Protocol for Narasin Quantification
A common method for narasin analysis in feeds and premixes involves reversed-phase HPLC with post-column derivatization.
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Sample Preparation :
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Narasin is extracted from the sample matrix using a methanol-water (90:10) solution with mechanical shaking.
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The extract is filtered and diluted as necessary.
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Chromatographic Conditions :
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Column : C18 reversed-phase column.
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Mobile Phase : A mixture of methanol and a phosphate buffer.
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Detection : UV detection at a specific wavelength (e.g., 520 nm or 600 nm) after post-column derivatization.
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Post-Column Derivatization :
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The column effluent is mixed with a derivatizing agent such as vanillin (B372448) or dimethylaminobenzaldehyde (DMAB) in an acidic solution. This reaction forms a chromophore that can be detected by the UV detector.
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For higher sensitivity and specificity, especially in complex matrices like animal tissues, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is employed.
HPLC-MS/MS Protocol for Narasin in Tissues
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Sample Preparation :
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Tissue samples are homogenized and extracted with a solvent mixture like iso-octane/ethyl acetate.
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The extract is cleaned up using solid-phase extraction (SPE) with a silica cartridge.
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LC-MS/MS Conditions :
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Column : C18 reversed-phase column (e.g., Phenomenex Aqua® 5 µm C18 150 × 2 mm).
-
Mobile Phase : Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
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Ionization : Electrospray ionization (ESI) in positive mode.
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Detection : Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for narasin.
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Table 2: HPLC-MS/MS Parameters for Narasin Analysis
| Parameter | Value | Reference |
| Column | Phenomenex Aqua® 5 µm C18 150 × 2 mm | |
| Mobile Phase A | 0.1% formic acid in water | |
| Mobile Phase B | 0.1% formic acid in acetonitrile | |
| Elution | Gradient | |
| Ion Source | Electrospray (positive mode) | |
| MRM Transition (Quantification) | 787.5 > 431.3 | |
| MRM Transition (Confirmation 1) | 787.5 > 531.3 | |
| MRM Transition (Confirmation 2) | 787.5 > 279.2 |
Biological Activity and Mechanism of Action
Antimicrobial and Anticoccidial Activity
Narasin is highly effective against Gram-positive bacteria. Its anticoccidial activity is the basis for its widespread use in the poultry industry.
Table 3: In Vitro Antimicrobial Activity of Narasin (MIC Values)
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus pseudintermedius | 0.06 - 0.25 | 0.125 | 0.125 | |
| β-haemolytic Streptococcus spp. | 0.06 - 0.25 | 0.125 | 0.125 | |
| Enterococcus faecium | 1 - 32 | - | - |
In Vivo Anticoccidial Efficacy Protocol
The efficacy of narasin as a coccidiostat is evaluated in vivo using broiler chickens.
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Animal Model : Broiler chickens are housed in floor pens.
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Treatment Groups : Different groups of chickens are fed rations containing varying concentrations of narasin (e.g., 40, 60, 80, 100, 120 ppm), a positive control (e.g., monensin), and a negative control (unmedicated feed).
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Infection : Birds are inoculated with sporulated oocysts of various Eimeria species.
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Evaluation Parameters : The effectiveness of the treatment is assessed by measuring:
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Weight gain
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Feed conversion ratio (feed consumed/weight gain)
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Mortality rates
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Intestinal lesion scores
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Studies have shown that narasin at levels between 48 and 96 ppm provides optimal protection against coccidiosis, significantly improving weight gain and feed conversion ratios compared to unmedicated groups.
Mechanism of Action: Ionophore Activity
Narasin functions as a mobile ion carrier, forming a lipid-soluble complex with monovalent cations. This complex can diffuse across the lipid bilayer of cell membranes, releasing the ion on the other side. This process disrupts the electrochemical gradients that are essential for various cellular functions, including nutrient transport, pH homeostasis, and maintenance of membrane potential, ultimately leading to cell death.
Caption: Mechanism of action of narasin as a cationic ionophore.
Inhibition of NF-κB Signaling
Recent research has identified narasin as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is crucial in regulating immune and inflammatory responses, as well as cell survival and proliferation. In many cancers, the NF-κB pathway is constitutively active. Narasin has been shown to inhibit this pathway by preventing the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IκBα phosphorylation, narasin prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby blocking the transcription of NF-κB target genes. This mechanism is a key area of investigation for the potential application of narasin in cancer therapy.
Caption: Narasin's inhibition of the canonical NF-κB signaling pathway.
Conclusion
Narasin, a polyether antibiotic derived from Streptomyces aureofaciens, remains a vital tool in veterinary medicine for the control of coccidiosis. Its discovery and development exemplify the power of microbial fermentation in producing complex and highly active biomolecules. The technical methodologies for its production, purification, and analysis are well-established, providing a solid foundation for further research and application. Moreover, the elucidation of its mechanisms of action, including its ionophoretic properties and its ability to inhibit the NF-κB signaling pathway, opens up new avenues for its potential therapeutic use in other diseases, including cancer. This guide has provided a comprehensive technical overview intended to support the ongoing research and development efforts in this field.
References
- 1. In vitro antimicrobial activity of narasin against common clinical isolates associated with canine otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. famic.go.jp [famic.go.jp]
- 4. The isolation and characterization of narasin, a new polyether antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin [frontiersin.org]
A Comprehensive Technical Guide to the Biological Activity of Narasin as a Sodium Ionophore
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narasin, a polyether monocarboxylic acid ionophore produced by Streptomyces aureofaciens, exhibits significant biological activity by selectively forming lipid-soluble complexes with monovalent cations, primarily sodium (Na⁺), potassium (K⁺), and rubidium (Rb⁺). This technical guide provides an in-depth analysis of Narasin's function as a sodium ionophore, detailing its mechanism of action, its effects on cellular signaling pathways, and its applications in research and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of affected signaling pathways and experimental workflows to facilitate a comprehensive understanding of Narasin's bioactivity.
Introduction
Narasin belongs to the class of carboxylic polyether ionophore antibiotics and is structurally similar to salinomycin, differing by an additional methyl group. Its fundamental biological activity stems from its ability to bind and transport monovalent cations across biological membranes, thereby disrupting the natural ion gradients essential for cellular function.[1][2] This disruption of ion homeostasis is the basis for its well-established anticoccidial and antibacterial properties, particularly against Gram-positive bacteria.[3][4] More recently, Narasin has garnered interest in cancer research for its ability to induce apoptosis and inhibit tumor growth and metastasis by modulating key cellular signaling pathways.[5]
Mechanism of Action as a Sodium Ionophore
Narasin's ionophoric activity is characterized by its unique structure, which features a hydrophobic exterior and a hydrophilic interior. This allows it to encapsulate a monovalent cation, shielding its charge and facilitating its transport across the lipid bilayer of cell membranes. The process is an electrically neutral exchange-diffusion mechanism, where the transport of a cation is coupled to the counter-transport of a proton (H⁺), thus dissipating both the cation and proton gradients across the membrane.
While Narasin can transport several monovalent cations, it shows a preference for K⁺, Na⁺, and Rb⁺. The precise quantitative selectivity and transport rates are crucial for understanding its specific biological effects.
Table 1: Physicochemical Properties of Narasin
| Property | Value | Reference |
| Molecular Formula | C₄₃H₇₂O₁₁ | |
| Molecular Weight | 765.03 g/mol | |
| pKa | 7.9 (in 80% aq DMF) | |
| Solubility | Soluble in alcohols, acetone, DMF, DMSO, benzene, chloroform, ethyl acetate. Insoluble in water. |
Quantitative Analysis of Narasin's Biological Activity
The efficacy of Narasin as a biological agent is concentration-dependent. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of Narasin against various cancer cell lines, demonstrating its cytotoxic potential.
Table 2: IC₅₀ Values of Narasin in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time | Reference |
| MCF-7 | Estrogen Receptor-Positive (ER+) Breast Cancer | 2.219 | 72 hours | |
| T47D | Estrogen Receptor-Positive (ER+) Breast Cancer | 3.562 | 72 hours | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.76 | 72 hours |
Impact on Cellular Signaling Pathways
Narasin's disruption of ion homeostasis triggers a cascade of downstream effects on various cellular signaling pathways, contributing to its anticancer properties.
Inhibition of the TGF-β/SMAD3 Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis. Narasin has been shown to inhibit this pathway by preventing the phosphorylation of SMAD2 and SMAD3, key downstream effectors of the TGF-β receptor. This inhibition of SMAD phosphorylation subsequently blocks their translocation to the nucleus, thereby preventing the transcription of TGF-β target genes involved in EMT.
Inhibition of the IL-6/STAT3 Signaling Pathway
The Interleukin-6 (IL-6)/STAT3 signaling pathway is another crucial axis in cancer progression, promoting cell proliferation, survival, and inflammation. Narasin has been demonstrated to suppress this pathway by inhibiting the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) induced by IL-6. This prevents the dimerization and nuclear translocation of STAT3, thereby downregulating the expression of its target genes.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. Narasin has been shown to inhibit NF-κB signaling by preventing the phosphorylation of IκBα.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of Narasin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Narasin and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of Phosphorylated Proteins
Western blotting is used to detect specific proteins in a sample. This protocol is optimized for the detection of phosphorylated proteins like p-SMAD3 and p-IκBα.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-SMAD3, anti-p-IκBα)
-
HRP-conjugated secondary antibody
-
ECL substrate
Protocol:
-
Lyse treated and untreated cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Immunofluorescence Assay for Protein Nuclear Translocation
Immunofluorescence allows for the visualization of the subcellular localization of a target protein, such as the nuclear translocation of SMAD3.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-SMAD3)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with Narasin as required.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the protein localization using a fluorescence microscope.
Measurement of Intracellular Sodium Concentration
The fluorescent indicator Sodium-Binding Benzofuran Isophthalate (SBFI-AM) can be used to measure changes in intracellular sodium concentration.
Materials:
-
SBFI-AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Protocol:
-
Load cells with 5-10 µM SBFI-AM in HBSS containing 0.02% Pluronic F-127 for 60-90 minutes at room temperature.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add Narasin to the cells and immediately begin recording fluorescence.
-
Measure the ratio of fluorescence emission at 505 nm with excitation at 340 nm and 380 nm. An increase in the 340/380 ratio indicates an increase in intracellular sodium.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
JC-1 dye
-
FCCP or CCCP (positive control for depolarization)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat cells with Narasin for the desired time.
-
Incubate the cells with 2 µM JC-1 in culture medium for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry, measuring the green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).
-
A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.
Conclusion
Narasin's potent biological activity as a sodium ionophore underpins its diverse applications, from its established role as an anticoccidial agent to its emerging potential in cancer therapy. By disrupting cellular ion homeostasis, Narasin modulates critical signaling pathways involved in cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of Narasin's mechanism of action, quantitative biological data, and detailed experimental protocols to aid researchers and drug development professionals in further exploring and harnessing the therapeutic potential of this multifaceted compound. Further research is warranted to fully elucidate the quantitative aspects of its ionophoric activity and to translate its promising preclinical anticancer effects into clinical applications.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Narasino | 55134-13-9 | Benchchem [benchchem.com]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Physicochemical Properties of Narasin Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin sodium is a polyether ionophore antibiotic produced by fermentation of Streptomyces aureofaciens.[1] It is widely used in the veterinary industry as a coccidiostat and growth promotant.[2][3] Chemically, Narasin is a derivative of salinomycin, containing an additional methyl group, and is also referred to as 4-Methylsalinomycin.[2][4] Its biological activity stems from its ability to form lipid-soluble complexes with monovalent cations, thereby disrupting ion gradients across cellular membranes. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.
| Identifier | Value | Reference |
| Chemical Name | 4S-methyl-salinomycin, monosodium salt | |
| Synonyms | 4-Methylsalinomycin sodium, Monteban, Narasin A | |
| CAS Number | 58331-17-2 | |
| Molecular Formula | C43H71NaO11 | |
| Molecular Weight | 787.0 g/mol |
| Property | Value | Reference |
| Appearance | White solid / Grayish-brown to dark brown powder (technical grade) | |
| Melting Point | 158-160 °C (crystalline sodium salt) | |
| Solubility | Soluble in ethanol, methanol (B129727), DMSO, dimethylformamide, acetone, benzene, chloroform, and ethyl acetate. Sparingly soluble in hexane (B92381) and petroleum ether. Practically insoluble in water. | |
| Stability | Stable for ≥ 4 years when stored at -20°C. Aqueous solutions are not recommended for storage for more than one day. | |
| Purity | ≥95% to >98% by HPLC |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties and the investigation of biological activity are provided below.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For pure crystalline this compound, this range is expected to be narrow.
Solubility Assessment
The solubility of this compound in various solvents can be determined by the equilibrium solubility method.
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent to be tested (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of this compound in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: A standard curve of known this compound concentrations is used to quantify the amount dissolved in the solvent.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound.
Protocol:
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound working standard is prepared by accurately weighing the standard and dissolving it in methanol. Serial dilutions are made to prepare a series of standard solutions of known concentrations.
-
Sample Solution: A solution of the this compound sample to be tested is prepared in methanol at a concentration within the range of the standard curve.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A mixture of methanol and a phosphate (B84403) buffer (e.g., pH 4) is often employed in a gradient or isocratic elution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a specific wavelength or post-column derivatization followed by visible light detection (e.g., at 600 nm after reaction with dimethylaminobenzaldehyde) can be used.
-
-
Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.
-
Data Interpretation: The purity of the sample is determined by comparing the peak area of the this compound peak to the total area of all peaks in the chromatogram.
Structural Elucidation by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the chemical structure of this compound.
NMR Spectroscopy Protocol:
-
Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. Advanced techniques like COSY, HSQC, and HMBC can be used to aid in the complete assignment of proton and carbon signals.
-
Data Analysis: The chemical shifts, coupling constants, and integrations of the signals are analyzed to confirm the expected molecular structure.
Mass Spectrometry Protocol:
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined. For this compound, this will correspond to the sodium adduct [M+Na]+. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain characteristic product ions for structural confirmation.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects through various signaling pathways. The following sections describe these pathways and provide workflows for their investigation.
Ionophore Activity and Disruption of Ion Gradients
As an ionophore, Narasin facilitates the transport of cations across biological membranes, leading to the disruption of cellular ion gradients.
Caption: Mechanism of ionophore activity of this compound.
Inhibition of NF-κB Signaling
Narasin has been shown to inhibit the NF-κB signaling pathway, which is crucial in inflammation and cancer.
Experimental Workflow: Investigating NF-κB Inhibition
Caption: Workflow for studying NF-κB signaling inhibition by Narasin.
Western Blot Protocol for p-IκBα:
-
Cell Lysis: After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: The membrane is incubated with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Inactivation of TGF-β/SMAD3 and IL-6/STAT3 Signaling Pathways
In the context of breast cancer, Narasin has been found to inhibit tumor metastasis and growth by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.
Caption: Inhibition of TGF-β/SMAD3 and IL-6/STAT3 pathways by Narasin.
Experimental Workflow: Cell Migration and Invasion Assays
Caption: Workflow for assessing cell migration and invasion.
In Vivo Xenograft Model Protocol:
-
Cell Implantation: Human breast cancer cells (e.g., MCF-7) are injected into the mammary fat pad of immunodeficient mice (e.g., nude mice).
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control.
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be used for further analysis, such as Western blotting for p-SMAD3 and p-STAT3.
Conclusion
This compound is a well-characterized ionophore with defined physicochemical properties. Its biological activities, including its antimicrobial and potential anticancer effects, are linked to its ability to disrupt ion homeostasis and modulate key signaling pathways such as NF-κB, TGF-β/SMAD3, and IL-6/STAT3. The experimental protocols outlined in this guide provide a framework for the consistent and accurate evaluation of this compound's properties and biological effects, supporting its continued investigation and development in various scientific and therapeutic areas.
References
A Technical Guide to the Solubility of Narasin Sodium in DMSO, Ethanol, and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of narasin (B1676957) sodium in three common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO), ethanol, and water. This information is critical for the design and execution of in vitro and in vivo studies, formulation development, and other research applications.
Core Properties of Narasin Sodium
This compound is a polyether ionophore antibiotic produced by fermentation of Streptomyces aureofaciens. It functions by forming lipid-soluble complexes with monovalent cations, thereby facilitating their transport across biological membranes. This disruption of ion gradients is the basis of its antimicrobial and anticoccidial activity.
Quantitative Solubility Data
The solubility of this compound varies significantly across different solvents, a key consideration for the preparation of stock solutions and experimental media. The available quantitative and qualitative solubility data are summarized in the table below.
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | 12.5 mg/mL[1] | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent. |
| Ethanol | Soluble | Not specified | This compound is soluble in organic solvents such as ethanol.[2] |
| Water | Sparingly soluble / Insoluble | Not specified | This compound is described as sparingly soluble or insoluble in aqueous solutions.[2][3] |
Experimental Protocols
While specific experimental protocols for determining the solubility of this compound are not extensively detailed in publicly available literature, the principles of standard solubility testing methods, such as the shake-flask method, are applicable.
General Protocol for Stock Solution Preparation
For biological experiments, a stock solution of this compound is typically prepared in an organic solvent like DMSO or ethanol.
-
Weighing: Accurately weigh the desired amount of solid this compound.
-
Dissolution: Dissolve the solid in the chosen organic solvent (e.g., DMSO, ethanol). Purging the solvent with an inert gas is recommended.[2]
-
Aqueous Dilution: To enhance aqueous solubility for biological assays, the organic stock solution can be diluted into aqueous buffers or isotonic saline.
-
Solvent Consideration: It is crucial to ensure that the final concentration of the organic solvent in the experimental medium is insignificant, as it may have physiological effects.
-
Storage: Aqueous solutions of this compound are not recommended for storage for more than one day.
Visualizing Key Pathways and Workflows
Narasin's Impact on Cellular Signaling
Narasin has been shown to inhibit several key signaling pathways implicated in cancer cell proliferation, metastasis, and inflammation. Notably, it has been demonstrated to inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways, as well as inhibit NF-κB signaling.
Caption: Narasin's inhibitory effect on signaling pathways.
Experimental Workflow for Solution Preparation
The following diagram illustrates a general workflow for preparing this compound solutions for use in biological assays.
Caption: General workflow for preparing this compound solutions.
References
An In-Depth Technical Guide to the Stability and Storage of Narasin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin (B1676957) sodium is a polyether ionophore antibiotic produced by Streptomyces aureofaciens. It is widely used in the veterinary industry as a coccidiostat and growth promotant. As a carboxylic ionophore, its biological activity stems from its ability to form lipid-soluble complexes with monovalent cations, thereby disrupting ion gradients across cellular membranes.[1] For researchers and professionals in drug development, a thorough understanding of the stability profile and optimal storage conditions of narasin sodium is paramount to ensure its quality, efficacy, and safety in research and potential pharmaceutical applications.
This technical guide provides a comprehensive overview of the stability of this compound under various conditions, its degradation pathways, recommended storage protocols, and the analytical methodologies used for its stability assessment.
Physicochemical Properties
This compound is a white solid with the molecular formula C₄₃H₇₁NaO₁₁.[2] It is soluble in organic solvents such as ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), but has limited solubility in water.[3] The crystalline sodium salt has a melting point of 158-160°C.[4]
Stability Profile of this compound
The stability of this compound is influenced by several factors, including temperature, pH, light, and humidity.
Solid-State Stability
In its solid form, this compound is a relatively stable compound when stored under appropriate conditions.
Table 1: Solid-State Stability of this compound
| Storage Condition | Duration | Observation | Reference |
| -20°C | ≥ 4 years | Stable | [5] |
| Room Temperature | 4 months | Stable in feed premixes |
Solution Stability
The stability of this compound in solution is highly dependent on the solvent and the pH of the medium.
Table 2: Solution Stability of this compound
| Solvent/Medium | Concentration | Storage Condition | Duration | Observation | Reference |
| Methanol | 250 µg/mL | 0-10°C | 4 weeks | Stable | |
| Aqueous Solution | Not specified | Not specified | > 1 day | Not recommended for storage | |
| Aqueous Solution (pH 4) | Not specified | 25°C | 0.7 days | Half-life of degradation | |
| Aqueous Solution (pH 7) | Not specified | 6, 22, and 28°C | 34 days | Stable | |
| Aqueous Solution (pH 9) | Not specified | 6, 22, and 28°C | 34 days | Stable |
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While comprehensive quantitative data from forced degradation studies on this compound is limited in the public domain, available information indicates its susceptibility to certain stress conditions.
3.3.1 Hydrolysis
This compound is susceptible to degradation in acidic conditions. A study on the abiotic degradation of ionophore antibiotics demonstrated that narasin hydrolyzes at pH 4, with a calculated half-life of 0.7 days at 25°C. In contrast, it was found to be stable in neutral (pH 7) and alkaline (pH 9) solutions over a 34-day period at temperatures up to 28°C.
3.3.2 Oxidation
3.3.3 Photostability
This compound is resistant to direct photolysis. Its absorbance spectrum shows that it absorbs light at wavelengths that are not environmentally relevant for causing direct photodegradation.
3.3.4 Thermal Stability
As a solid, this compound is stable at room temperature for extended periods, particularly when mixed in feed. However, detailed quantitative studies on the effect of a wide range of temperatures and humidity on the pure active pharmaceutical ingredient (API) are not extensively reported.
Degradation Pathways
The main degradation pathways for this compound are hydrolysis under acidic conditions and oxidation.
Degradation Pathways of this compound.
Recommended Storage Conditions
Based on the available stability data, the following storage conditions are recommended for this compound:
-
Solid Form: Store at -20°C for long-term storage to ensure stability for at least four years.
-
Solutions: Stock solutions in organic solvents like methanol should be stored at 0-10°C and used within four weeks. Aqueous solutions are not recommended for storage for more than one day and should be freshly prepared.
Experimental Protocols
Accurate assessment of this compound stability requires validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.
Stability-Indicating HPLC Method
This protocol describes a general HPLC method for the quantification of narasin and the separation of its degradation products.
-
Chromatographic System:
-
HPLC system with a UV or a post-column derivatization detector. A Refractive Index (RI) detector can also be used as narasin lacks a strong chromophore.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of methanol and a buffer solution is typically used. For example, a mixture of methanol and potassium phosphate (B84403) buffer (90:10, v/v).
-
-
Post-Column Derivatization (for UV-Vis detection):
-
After separation on the column, the eluent is mixed with a derivatizing agent, such as a solution of dimethylaminobenzaldehyde (DMAB) in sulfuric acid.
-
The reaction produces a colored derivative that can be detected at a specific wavelength (e.g., 600 nm).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable organic solvent.
-
For forced degradation samples, neutralize the solution if necessary and dilute to a suitable concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main narasin peak, which indicates degradation.
-
LC-MS/MS Method for Trace Analysis and Degradant Identification
LC-MS/MS provides high sensitivity and specificity for quantifying narasin and identifying its degradation products.
-
Chromatographic System:
-
LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
-
Mass Spectrometry Conditions:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Typical transitions for narasin are m/z 787.5 -> 431.3 and 787.5 -> 531.3.
-
-
Sample Preparation:
-
Similar to the HPLC method, with careful consideration of the solvent to ensure compatibility with the MS system.
-
Mandatory Visualizations
Signaling Pathways Inhibited by Narasin
Narasin has been shown to inhibit tumor metastasis and growth by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.
References
A Technical Guide to the Structural Differences Between Narasin A and Narasin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural distinctions between Narasin (B1676957) A and Narasin B, two closely related polyether ionophore antibiotics. Produced by the fermentation of Streptomyces aureofaciens, the narasin complex is predominantly composed of Narasin A, with Narasin B present as a minor component.[1][2] Understanding the subtle yet significant structural variations between these two molecules is crucial for researchers in the fields of microbiology, medicinal chemistry, and drug development.
Core Structural Differences
The primary structural difference between Narasin A and Narasin B lies in the oxidation state of a specific carbon atom within the polyether backbone. Narasin A contains a secondary alcohol (hydroxyl group), which is oxidized to a ketone (carbonyl group) in Narasin B. This transformation results in the loss of two hydrogen atoms and a corresponding increase in the molecule's overall oxidation state.
This core difference is substantiated by spectroscopic data. The infrared (IR) spectrum of Narasin B exhibits an additional carbonyl absorption at 1740 cm⁻¹, which is absent in the spectrum of Narasin A. Furthermore, the nuclear magnetic resonance (NMR) spectrum of Narasin B is characterized by the absence of a peak at δ 6.0, a signal attributed to the proton attached to the hydroxyl-bearing carbon in Narasin A.
Below is a visual representation of this structural modification:
Caption: Structural transformation from Narasin A to Narasin B.
Quantitative Data Comparison
The structural modification from a hydroxyl to a carbonyl group directly impacts the physicochemical properties of the molecules. The following table summarizes the key quantitative differences between Narasin A and Narasin B.
| Property | Narasin A | Narasin B |
| Molecular Formula | C₄₃H₇₂O₁₁[3] | C₄₃H₇₀O₁₁[4] |
| Molecular Weight | 765.0 g/mol [3] | 763.0 g/mol |
| Key Functional Group | Secondary Alcohol (-OH) | Ketone (C=O) |
| Spectroscopic Marker (IR) | N/A | Additional C=O stretch at 1740 cm⁻¹ |
| Spectroscopic Marker (¹H NMR) | Peak at δ 6.0 | Absence of peak at δ 6.0 |
Experimental Protocols
Isolation and Characterization of Narasin A and Narasin B
The following protocol outlines the general methodology for the isolation and purification of Narasin A and Narasin B from the fermentation broth of Streptomyces aureofaciens.
Caption: Experimental workflow for the isolation of Narasin A and B.
Methodology Details:
-
Extraction: The fermentation broth containing the narasin complex is first filtered. The mycelial cake and filtrate are then extracted with a water-immiscible organic solvent, such as ethyl acetate.
-
Concentration: The organic solvent extract is concentrated under vacuum to yield a crude, oily residue.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography.
-
A non-polar solvent, such as benzene (B151609), is initially used to wash away inactive oils.
-
Narasin B is typically eluted using a solvent system with a lower polarity, for example, a 9:1 mixture of benzene and ethyl acetate.
-
Narasin A, being slightly more polar due to the hydroxyl group, is eluted with a more polar solvent system, such as a 4:1 mixture of benzene and ethyl acetate.
-
-
Crystallization: The fractions containing each compound are concentrated, and the respective narasins are crystallized from a suitable solvent system, commonly acetone-water.
-
Characterization: The purified Narasin A and Narasin B are then characterized using standard analytical techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), to confirm their identity and purity.
Biological Activity and Mechanism of Action
Both Narasin A and Narasin B function as ionophores, molecules that can transport ions across lipid membranes. Their primary mechanism of action involves forming a lipid-soluble complex with monovalent cations, such as potassium (K⁺) and sodium (Na⁺), and facilitating their transport across cell membranes. This disruption of the natural ion gradients across the cell membrane is cytotoxic and forms the basis of their antibiotic and anticoccidial activities.
While both compounds are biologically active, the subtle structural difference is not reported to lead to a significant divergence in their primary mechanism of action or biological efficacy. However, the majority of the commercially produced narasin is Narasin A, and it is the more extensively studied of the two.
Caption: General mechanism of action for narasin ionophores.
References
In Vitro Anticancer Properties of Narasin Sodium: A Technical Guide
Narasin (B1676957), a polyether ionophore antibiotic primarily used in veterinary medicine, has emerged as a compound of interest in oncology research due to its potential anticancer activities.[1][2] As a derivative of salinomycin, which is recognized for its ability to target cancer stem cells, narasin has demonstrated significant inhibitory effects on the proliferation, migration, and invasion of various cancer cells in vitro.[1] This technical guide provides a comprehensive overview of the in vitro anticancer properties of Narasin sodium, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy.
Mechanism of Action
Narasin exerts its anticancer effects through the modulation of several critical signaling pathways. Primarily, it has been shown to inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways, which are crucial for the epithelial-mesenchymal transition (EMT), a key process in tumor metastasis.[1][3] Additionally, narasin is known to inhibit NF-κB signaling and induce apoptosis in tumor cells. Recent studies also suggest that narasin's activity involves the induction of oxidative stress and mitochondrial dysfunction.
Inhibition of TGF-β/SMAD3 and IL-6/STAT3 Signaling
In estrogen receptor-positive (ER+) breast cancer cells, narasin has been shown to reverse the EMT process. It achieves this by increasing the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers such as N-cadherin, vimentin, and β-catenin. This reversal is a direct consequence of the inactivation of the TGF-β/SMAD3 and IL-6/STAT3 pathways. Narasin inhibits the phosphorylation of SMAD3 and STAT3, preventing their translocation into the nucleus and subsequent regulation of target genes involved in EMT.
References
- 1. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Cellular Effects of Narasin Sodium
Introduction
Narasin (B1676957) is a polyether ionophore antibiotic derived from Streptomyces aureofaciens.[1] Primarily used in veterinary medicine as a coccidiostat, it has garnered significant interest in biomedical research for its potential anticancer properties.[1] Narasin functions by forming lipid-soluble complexes with monovalent cations, facilitating their transport across biological membranes and disrupting cellular ion gradients.[1][2] This activity leads to the inhibition of tumor growth and metastasis, induction of apoptosis, and the potential to overcome drug resistance in various cancer cell lines.[3]
Mechanism of Action in Cancer Cells
Narasin exerts its anticancer effects through multiple mechanisms. As a cationic ionophore, it disrupts the transmembrane ion gradients, which can trigger cellular stress and apoptosis. In estrogen receptor-positive (ER+) breast cancer cells, narasin has been shown to inhibit cell proliferation, migration, and invasion. This is achieved by reversing the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Mechanistically, narasin inactivates the TGF-β/phosphorylated-SMAD3 and IL-6/phosphorylated-STAT3 signaling pathways. Furthermore, narasin is known to inhibit NF-κB signaling by preventing the phosphorylation of IκBα and can induce apoptosis through endoplasmic reticulum (ER) stress.
Quantitative Data Summary
The inhibitory effect of narasin on cell viability is dose-dependent. The half-maximal inhibitory concentration (IC50) values for narasin have been determined in various breast cancer cell lines after a defined exposure period.
| Cell Line | Cancer Type | IC50 Value (µM) |
| MCF-7 | ER-positive Breast Cancer | 2.219 |
| T47D | ER-positive Breast Cancer | 3.562 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.76 |
Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vitro effects of narasin sodium on cancer cell lines.
Caption: General experimental workflow for in vitro analysis of Narasin.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of narasin on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Narasin Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the narasin-containing medium at various concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm (or 492 nm for some protocols) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells/mL in 6-well plates and incubate for 24 hours. Treat cells with narasin at predetermined concentrations (e.g., IC50) for 24, 48, or 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10⁶ cells following treatment with narasin.
-
Washing: Wash the cells with cold PBS and centrifuge to form a pellet.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells on ice for at least 2 hours or store at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells to remove the ethanol and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA to ensure that PI only stains DNA.
-
Incubation: Incubate the cells for at least 30 minutes at room temperature or overnight at 4°C, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity on a linear scale to differentiate cell cycle phases.
Narasin Signaling Pathway Inhibition
Narasin has been shown to inhibit key signaling pathways involved in cancer cell proliferation and metastasis. The diagram below illustrates the inhibitory effect of narasin on the TGF-β/SMAD3 and IL-6/STAT3 pathways.
Caption: Narasin inhibits EMT by blocking TGF-β/SMAD3 and IL-6/STAT3 pathways.
References
Determining the Anticancer Activity of Narasin Sodium: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Narasin, a polyether ionophore antibiotic, has demonstrated significant anticancer properties. Accurate determination of its half-maximal inhibitory concentration (IC50) is crucial for evaluating its potency and mechanism of action in various cancer models. This document provides detailed protocols for determining the IC50 of Narasin sodium in cancer cell lines, a summary of its reported IC50 values, and an overview of the key signaling pathways it modulates.
Data Presentation: IC50 of this compound in Human Cancer Cell Lines
The cytotoxic effect of Narasin has been evaluated in several human cancer cell lines. The IC50 values, representing the concentration of Narasin required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time | Reference |
| MCF-7 | Breast (ER+) | 2.219 | MTS | 72 hours | [1] |
| T47D | Breast (ER+) | 3.562 | MTS | 72 hours | [1] |
| MDA-MB-231 | Breast (Triple-Negative) | 11.76 | MTS | 72 hours | [1] |
| HepG2 | Liver (Hepatoma) | Cytotoxicity Observed* | MTT | 24 hours |
*A specific IC50 value was not reported in the reviewed literature, but the study confirmed a dose-dependent cytotoxic effect.
Experimental Protocols: IC50 Determination
The following is a generalized protocol for determining the IC50 of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol is a synthesis of established methodologies.
Materials:
-
This compound
-
Selected adherent cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the Narasin stock solution in complete culture medium to achieve a range of desired concentrations. It is advisable to perform a wide range of concentrations in the initial experiment and then narrow the range in subsequent experiments to accurately determine the IC50.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Narasin.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10-20 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each Narasin concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the Narasin concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of this compound.
Signaling Pathways Modulated by Narasin in Cancer Cells
References
Application Notes and Protocols: Narasin Sodium Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin (B1676957) sodium is a polyether ionophore antibiotic primarily used in veterinary medicine as a coccidiostat. In a research context, it is utilized for its ability to transport monovalent cations across lipid membranes, making it a valuable tool in studying ion exchange mechanisms and for its potential anticancer and antiviral properties. Accurate and reproducible experimental results depend on the correct preparation and storage of narasin sodium stock solutions. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound stock solutions.
This compound Properties
A summary of the relevant physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄₃H₇₁NaO₁₁ |
| Molecular Weight | 787.0 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and DMF. Sparingly soluble in aqueous solutions.[1][2] |
Preparation of this compound Stock Solution
Recommended Solvents
This compound is readily soluble in several organic solvents.[1][2] The choice of solvent will depend on the specific requirements of the downstream application. For cell-based assays, it is crucial to select a solvent that is tolerated by the cell line and to ensure the final concentration of the solvent in the culture medium is not cytotoxic.
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Notes |
| Methanol | A commonly used solvent for preparing this compound stock solutions.[1] |
| Ethanol | Another suitable alcohol-based solvent. |
| Dimethyl Sulfoxide (DMSO) | A versatile solvent suitable for many biological applications. |
| Dimethylformamide (DMF) | An alternative organic solvent. |
Protocol for Preparation of a 10 mg/mL Stock Solution in Methanol
This protocol describes the preparation of a 10 mg/mL (approximately 12.7 mM) stock solution of this compound in methanol.
Materials:
-
This compound (solid)
-
Methanol (anhydrous, analytical grade)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh 100 mg of this compound powder and transfer it to a 10 mL volumetric flask.
-
Dissolution: Add approximately 8 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Volume Adjustment: Once the solid is completely dissolved, add methanol to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials. Store the aliquots as recommended in Section 4.
Caption: Workflow for this compound Stock Solution Preparation.
Storage of this compound Stock Solutions
Proper storage is critical to maintain the stability and activity of this compound stock solutions.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | ≥ 4 years | Keep tightly sealed. |
| Stock Solution in Organic Solvent | -20°C | 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in Organic Solvent | -80°C | 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 2-8°C | Not recommended for more than one day | Prepare fresh before use. |
Protocol for Stability Assessment of this compound Stock Solution
This protocol outlines a method to assess the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC). This method is based on general principles of drug stability testing.
Experimental Design
A long-term stability study is designed to evaluate the chemical stability of the this compound stock solution under recommended storage conditions.
Parameters:
-
Storage Conditions: -20°C and -80°C, protected from light.
-
Time Points: 0, 1, 3, and 6 months.
-
Analytical Method: HPLC with UV detection.
Materials
-
Prepared this compound stock solution (e.g., 10 mg/mL in methanol).
-
HPLC-grade methanol and water.
-
Formic acid (or other appropriate mobile phase modifier).
-
This compound reference standard.
-
HPLC system with a C18 column and UV detector.
Procedure
-
Initial Analysis (Time 0):
-
Prepare a calibration curve using the this compound reference standard. A series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase should be prepared.
-
Dilute an aliquot of the freshly prepared this compound stock solution to a concentration within the calibration curve range.
-
Analyze the calibration standards and the diluted stock solution sample by HPLC.
-
Determine the initial concentration of the stock solution. This will serve as the 100% reference value.
-
-
Sample Storage:
-
Store the aliquots of the stock solution at -20°C and -80°C, protected from light.
-
-
Analysis at Subsequent Time Points (1, 3, 6 months):
-
At each scheduled time point, retrieve one aliquot from each storage temperature.
-
Allow the aliquots to thaw completely and equilibrate to room temperature.
-
Prepare a fresh calibration curve with the reference standard.
-
Dilute the thawed stock solution aliquot to the same concentration as the initial analysis.
-
Analyze the calibration standards and the diluted stock solution sample by HPLC under the same conditions as the initial analysis.
-
Calculate the concentration of this compound in the stored sample.
-
-
Data Analysis:
-
Compare the concentration of this compound at each time point to the initial (Time 0) concentration.
-
Calculate the percentage of this compound remaining.
-
The stock solution is considered stable if the concentration remains within a predefined range of the initial concentration (e.g., 90-110%).
-
Caption: Experimental Workflow for this compound Stability Assay.
Safety Precautions
This compound should be handled with care. It is advisable to review the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of appropriate personal protective equipment, should be followed. Handle the compound in a well-ventilated area or a chemical fume hood.
References
Application Note: Quantification of Narasin Sodium in Animal Feed using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Narasin (B1676957) sodium in animal feed and premix samples. The described protocol utilizes a reversed-phase HPLC system coupled with post-column derivatization and UV-Vis detection, ensuring high sensitivity and selectivity for Narasin. This method is crucial for quality control in feed production and for regulatory compliance, ensuring the correct dosage of this important coccidiostat.
Introduction
Narasin is a polyether ionophore antibiotic widely used as a coccidiostat in poultry and livestock feed to control coccidiosis, a parasitic disease of the intestinal tract.[1][2] Accurate quantification of Narasin in feed is essential to ensure animal welfare, optimize feed efficacy, and adhere to regulatory limits. This document provides a detailed protocol for the extraction and analysis of Narasin sodium from various feed matrices using HPLC with post-column derivatization.
Principle
Narasin is extracted from the feed sample using a methanol-water or methanol-phosphate buffer solution.[1][3] The extract is then filtered and injected into a reversed-phase HPLC system. Since Narasin lacks a strong chromophore for direct UV detection, a post-column derivatization step is employed. After chromatographic separation, the eluent is mixed with a derivatizing agent, typically dimethylaminobenzaldehyde (DMAB) or vanillin (B372448), which reacts with Narasin to form a colored complex that can be detected by a UV-Vis detector at a specific wavelength (around 520 nm or 600 nm).[1]
Materials and Reagents
-
This compound Reference Standard: (Purity ≥98%)
-
Methanol (B129727): HPLC grade
-
Water: HPLC grade
-
Potassium Phosphate (B84403) Monobasic (KH2PO4): ACS grade
-
Sulfuric Acid (H2SO4): ACS grade
-
p-Dimethylaminobenzaldehyde (DMAB): ACS grade
-
Vanillin: ACS grade
-
Sodium Bicarbonate: ACS grade
-
Feed Samples: Medicated and blank animal feed
Equipment
-
HPLC System: Equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Post-Column Derivatization System: Including a reagent pump and a reaction coil.
-
HPLC Column: C18 reversed-phase column (e.g., Hypersil ODS, 250 x 4.6 mm, 5 µm).
-
Mechanical Shaker
-
Centrifuge
-
Syringe Filters: 0.45 µm PTFE or equivalent
-
Analytical Balance
-
Volumetric flasks and pipettes
Experimental Protocols
Preparation of Solutions
-
Extraction Solvent (Methanol/Phosphate Buffer, 90:10 v/v):
-
Prepare a phosphate buffer solution (e.g., pH 4).
-
Mix 900 mL of HPLC grade methanol with 100 mL of the phosphate buffer.
-
-
Mobile Phase (Methanol/Water, 90:10 v/v):
-
Mix 900 mL of HPLC grade methanol with 100 mL of HPLC grade water. Degas before use.
-
-
Post-Column Derivatization Reagent (DMAB):
-
Dissolve a specific amount of DMAB in a mixture of methanol and sulfuric acid. Note: The exact concentrations may vary based on the specific validated method being followed.
-
-
Post-Column Derivatization Reagent (Vanillin):
-
Prepare a solution of vanillin in a suitable solvent mixture, such as methanol and sulfuric acid.
-
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This solution should be stored under refrigeration.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the expected range of the samples (e.g., 1-20 µg/mL).
-
Sample Preparation
-
Grinding: Grind the feed sample to a fine, uniform powder.
-
Weighing: Accurately weigh 5-10 g of the ground feed sample into a 200 mL flask with a stopper.
-
Extraction: Add 100 mL of the extraction solvent (Methanol/Phosphate Buffer) to the flask.
-
Shaking: Shake the flask on a mechanical shaker for 60 minutes.
-
Centrifugation/Filtration: Centrifuge a portion of the extract or allow it to settle. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If the expected Narasin concentration is high, dilute the filtered extract with the mobile phase to fall within the calibration curve range.
HPLC and Post-Column Derivatization Conditions
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| Post-Column Reagent | DMAB or Vanillin solution |
| Reagent Flow Rate | 0.5 mL/min |
| Reaction Temperature | 60-80 °C (in reaction coil) |
| Detection Wavelength | 600 nm for DMAB, 520 nm for Vanillin |
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the Narasin standard injections against their corresponding concentrations.
-
Quantification: Determine the concentration of Narasin in the feed samples by comparing their peak areas to the calibration curve.
-
Calculation: Calculate the final concentration of Narasin in the original feed sample, accounting for the initial sample weight and any dilutions performed.
Quantitative Data Summary
The following tables summarize the performance characteristics of the HPLC method for Narasin quantification as compiled from various studies.
Table 1: Method Performance and Validation Parameters
| Parameter | Result | Reference(s) |
| Recovery | >90% | |
| Repeatability (RSDr) | 1.2% - 10.5% for feed (20-140 mg/kg) | |
| Within-Lab Reproducibility (RSDR) | 2.2% - 4.9% | |
| Limit of Determination (LOD) | <20 mg/kg | |
| Linearity (Range) | 1 - 20 µg/mL |
Table 2: Interlaboratory Study Results for Narasin in Broiler Feed (20-120 mg/kg)
| Parameter | Value | Reference(s) |
| Repeatability (RSDr) | 2.17% - 7.57% | |
| Reproducibility (RSDR) | Varies by study | |
| HORRAT Value | 0.77 - 0.88 | |
| Recovery | 82% - 104% |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of Narasin in feed.
Conclusion
The HPLC method with post-column derivatization described in this application note is a reliable and validated technique for the quantification of this compound in animal feed. The method demonstrates good recovery, precision, and a suitable limit of determination for routine quality control analysis in the feed industry. Adherence to this protocol will enable researchers and quality control personnel to accurately monitor Narasin levels, ensuring compliance with regulatory standards and promoting animal health.
References
Application Note: Quantitative Analysis of Narasin Sodium in Animal Tissues by LC-MS/MS
Introduction
Narasin (B1676957) is a polyether ionophore antibiotic widely used in the veterinary industry as a coccidiostat for poultry and to improve feed efficiency in swine and cattle.[1][2] Regulatory bodies in various countries have established Maximum Residue Limits (MRLs) for narasin in edible animal tissues to ensure consumer safety.[3][4][5] This application note provides a detailed protocol for the determination and confirmation of narasin residues in bovine, swine, and chicken tissues using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described method is based on established and validated procedures, such as AOAC Official Method 2011.24, offering high sensitivity, specificity, and robustness for routine monitoring and research applications.
Principle
This method involves the extraction of narasin from homogenized animal tissues using an organic solvent, followed by a cleanup step using solid-phase extraction (SPE). The purified extract is then analyzed by reversed-phase LC-MS/MS in positive ion electrospray mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions and using an internal standard to correct for matrix effects and procedural losses.
Experimental Workflow
Caption: Overview of the analytical workflow for narasin determination in animal tissues.
Materials and Reagents
-
Narasin analytical standard
-
Internal Standard (e.g., Nigericin)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Iso-octane
-
Ethyl acetate
-
Ammonium (B1175870) acetate
-
Formic acid
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) SPE cartridges
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation Protocol
-
Homogenization: Homogenize the animal tissue sample (muscle, liver, fat, or kidney) until uniform. For enhanced homogenization, samples can be frozen with dry ice before grinding.
-
Extraction:
-
Weigh 5.0 ± 0.1 g of the homogenized tissue into a centrifuge tube.
-
Add an appropriate amount of internal standard.
-
Add 20 mL of iso-octane/ethyl acetate (90:10, v/v).
-
Homogenize at high speed for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction step with another 20 mL of the extraction solvent.
-
Combine the supernatants.
-
-
Cleanup:
-
Add anhydrous sodium sulfate to the combined extracts to remove residual water.
-
Condition a silica SPE cartridge.
-
Load the extract onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the narasin and internal standard with ethyl acetate/methanol (80:20, v/v).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of methanol.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC System | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | A suitable gradient to separate narasin from matrix components (e.g., 5% B to 95% B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2-10 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 5500 V |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Narasin | 787.5 | 431.3 | 531.3 |
| Nigericin (IS) | 746.6 | 729.6 | - |
Note: The specific m/z values may vary slightly depending on the instrument and adduct formation. The sodium adduct [M+Na]+ is commonly observed for narasin.
Method Validation Data
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the analysis of narasin in various animal tissues.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Tissue | LOD (ng/g) | LOQ (ng/g) |
| Chicken Fat | - | 4.0 |
| Most Tissues | - | 0.75 |
| Milk | - | 0.45 |
Table 2: Recovery and Precision
| Tissue Type | Fortification Level (ng/g) | Recovery (%) | Repeatability (RSDr, %) |
| Various | Not Specified | 86.2 - 103.5 | 3.9 - 13.8 |
Table 3: Maximum Residue Limits (MRLs)
| Species | Tissue | MRL (µg/kg or ppb) | Regulatory Body |
| Cattle | Muscle, Kidney | 15 | JECFA, Codex |
| Cattle | Liver, Fat | 50 | JECFA, Codex |
| Chicken | Muscle, Kidney | 15 | Codex |
| Chicken | Liver, Fat | 50 | Codex |
| Swine | Muscle, Kidney | 15 | Codex |
| Swine | Liver, Fat | 50 | Codex |
Data Analysis and Quantification
-
Calibration Curve: Prepare matrix-matched calibration standards by spiking blank tissue extracts with known concentrations of narasin and a constant concentration of the internal standard. Plot the peak area ratio (narasin/internal standard) against the narasin concentration. A weighted (1/x) linear regression is often used.
-
Quantification: Determine the concentration of narasin in the samples by interpolating their peak area ratios from the calibration curve.
-
Confirmation: The presence of narasin is confirmed by comparing the retention time with that of a standard and ensuring that the ratio of the quantifier to qualifier ion transitions is within acceptable tolerance limits.
Logical Relationship Diagram
Caption: Key validation parameters ensuring reliable quantification in the analytical method.
Conclusion
The LC-MS/MS method detailed in this application note is a highly effective tool for the quantitative analysis of narasin sodium in various animal tissues. The protocol, including sample preparation and instrumental analysis, is robust and meets the performance requirements for regulatory compliance and research. The high sensitivity and specificity of LC-MS/MS make it the preferred technique for residue analysis, ensuring the safety of food products of animal origin.
References
Application Notes and Protocols for Studying Ion Transport Mechanisms with Narasin Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Narasin sodium, a polyether ionophore antibiotic, for the investigation of ion transport mechanisms across biological membranes. The protocols detailed herein are intended for researchers in cell biology, pharmacology, and drug development.
Introduction to this compound
Narasin is an ionophore produced by Streptomyces aureofaciens. Its biological activity stems from its ability to form lipid-soluble, dynamically reversible complexes with monovalent cations, particularly potassium (K⁺), sodium (Na⁺), and rubidium (Rb⁺)[1]. By acting as a mobile carrier, Narasin facilitates the transport of these ions across cellular and subcellular membranes, disrupting normal transmembrane ion gradients[1]. This disruption of ionic equilibrium can lead to significant effects on cellular function and metabolism, making Narasin a valuable tool for studying these fundamental processes.
Mechanism of Action
Narasin functions as an electrically neutral cation exchange-diffusion carrier[1]. It binds a cation (e.g., K⁺) on one side of a membrane and, in exchange, releases a proton (H⁺). This process is then reversed on the other side of the membrane, resulting in a net transport of the cation down its concentration gradient. This activity can alter intracellular pH, disrupt mitochondrial function, and induce apoptosis, among other cellular effects.
Below is a diagram illustrating the proposed mechanism of Narasin-mediated ion transport.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to this compound.
| Parameter | Value/Range | Species/System | Reference |
| Composition | 96% Narasin A, 1% Narasin B, 2% Narasin D, 1% Narasin I | Streptomyces aureofaciens | [1] |
| Solubility | Soluble in alcohol, acetone, DMSO, chloroform (B151607). Insoluble in water. | - | [1] |
| Cation Selectivity | Monovalent cations (K⁺, Na⁺, Rb⁺) | - | |
| Approved Dosage (Coccidiostat) | 60-80 mg/kg of complete feed | Chickens | |
| IC₅₀ (ELISA) | 0.57 ng/mL | - |
Experimental Protocols
Protocol 1: Liposome-Based Ion Flux Assay
This protocol is adapted from established methods for studying ion channel and ionophore activity in artificial membrane systems. It measures the transport of cations into liposomes by monitoring the accompanying proton efflux with a pH-sensitive fluorescent dye.
Experimental Workflow:
Materials:
-
Phospholipids (B1166683) (e.g., POPE:POPG at a 3:1 ratio)
-
This compound (stock solution in DMSO)
-
Potassium chloride (KCl) or Sodium chloride (NaCl)
-
HEPES buffer
-
ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent dye
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) protonophore
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Fluorometer
Procedure:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film by drying phospholipids from chloroform under a stream of nitrogen.
-
Hydrate the lipid film in "Flux Inside Buffer" (e.g., 20 mM HEPES, 450 mM KCl, pH 7.4) to form multilamellar vesicles.
-
Subject the vesicles to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size) to form unilamellar liposomes.
-
-
Establish Ion Gradient:
-
Remove the external high-cation buffer by passing the liposome suspension through a size-exclusion column equilibrated with "Flux Outside Buffer" (e.g., 20 mM HEPES, 450 mM NMDG-Cl, pH 7.4).
-
-
Fluorescence Assay:
-
Dilute the liposomes into the Flux Outside Buffer in a 96-well plate.
-
Add ACMA to a final concentration of 2 µM.
-
Record the baseline fluorescence (Excitation: 419 nm, Emission: 490 nm).
-
Add this compound at the desired concentration and continue recording fluorescence.
-
Add CCCP (to 2 µM) to collapse the proton gradient and establish a maximal signal for normalization.
-
-
Data Analysis:
-
The initial rate of fluorescence quenching is proportional to the rate of proton efflux, which is coupled to the cation influx mediated by Narasin.
-
Calculate the initial rate of ion transport for different Narasin concentrations to determine its activity and generate a dose-response curve.
-
Protocol 2: Cell-Based Ion Flux Assay Using Fluorescent Indicators
This protocol utilizes ion-specific fluorescent dyes to measure changes in intracellular cation concentrations in response to Narasin treatment.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
This compound (stock solution in DMSO)
-
Sodium-sensitive dye (e.g., SBFI-AM) or Potassium-sensitive dye (e.g., IPG-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation:
-
Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading solution containing the chosen fluorescent dye (e.g., 5 µM SBFI-AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate at 37°C for 60 minutes.
-
-
Assay:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS to each well.
-
Measure baseline fluorescence using the appropriate excitation and emission wavelengths (e.g., for SBFI, ratio of emission at 500-550 nm with excitation at 340 nm and 380 nm).
-
Add this compound at various concentrations to the wells.
-
Immediately begin kinetic fluorescence measurements to monitor the change in intracellular ion concentration.
-
-
Data Analysis:
-
The change in fluorescence intensity or ratio over time reflects the influx of the specific cation.
-
Calculate the rate of change to quantify the ion transport activity of Narasin.
-
Protocol 3: Assessment of Mitochondrial Membrane Potential
Narasin's disruption of ion gradients can lead to depolarization of the mitochondrial membrane. This can be assessed using cationic fluorescent dyes that accumulate in mitochondria in a potential-dependent manner.
Materials:
-
Cultured cells or isolated mitochondria
-
This compound (stock solution in DMSO)
-
Mitochondrial membrane potential probe (e.g., JC-1, TMRE, or a water-soluble indicator)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell/Mitochondria Preparation:
-
For cultured cells, plate them in a suitable format (e.g., 96-well plate).
-
For isolated mitochondria, prepare them from tissue or cultured cells using standard differential centrifugation methods.
-
-
Dye Loading:
-
Incubate the cells or mitochondria with the mitochondrial membrane potential probe according to the manufacturer's instructions.
-
-
Treatment and Measurement:
-
Treat the dye-loaded cells or mitochondria with various concentrations of this compound. Include a vehicle control and a positive control (FCCP).
-
Measure the fluorescence using the appropriate settings for the chosen dye. For JC-1, measure both green and red fluorescence to determine the ratio, which reflects the membrane potential. For TMRE, measure the decrease in fluorescence intensity.
-
-
Data Analysis:
-
A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence intensity indicates mitochondrial membrane depolarization.
-
Quantify the change in fluorescence to assess the effect of Narasin on mitochondrial membrane potential.
-
Signaling Pathway Visualization:
The following diagram illustrates the impact of Narasin-induced ion flux on mitochondrial membrane potential.
Conclusion
This compound is a versatile tool for studying the critical role of ion transport in cellular physiology and pathology. The protocols provided here offer robust methods for characterizing its ionophore activity and its impact on cellular functions such as mitochondrial health. These approaches can be adapted for various research and drug development applications, including screening for compounds that modulate ion transport or investigating the mechanisms of action of potential therapeutics.
References
Application Notes and Protocols: Narasin Sodium for Inducing Apoptosis in Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Narasin (B1676957), a polyether ionophore antibiotic, has demonstrated significant anti-cancer properties, including the ability to inhibit proliferation and induce apoptosis in various cancer cell lines. In the context of breast cancer, narasin has shown potent cytotoxic effects, particularly in estrogen receptor-positive (ER+) cell lines. These application notes provide a comprehensive overview of the methodologies to investigate the pro-apoptotic effects of narasin sodium on breast cancer cells. The protocols detailed below cover the assessment of cell viability, quantification of apoptosis, measurement of key apoptotic markers, and evaluation of mitochondrial involvement.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on breast cancer cells.
Table 1: Cytotoxicity of this compound in Human Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 Value (µM) after 72h |
| MCF-7 | ER+, PR+, HER2- | 2.219[1] |
| T47D | ER+, PR+, HER2- | 3.562[1] |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 11.76[1] |
Table 2: Representative Data for Narasin-Induced Apoptosis in MCF-7 Cells (Annexin V-FITC/PI Staining)
| Narasin (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 1.0 | 80.4 ± 3.5 | 12.8 ± 2.2 | 6.8 ± 1.5 |
| 2.5 | 65.1 ± 4.2 | 25.3 ± 3.1 | 9.6 ± 1.9 |
| 5.0 | 40.7 ± 5.1 | 45.8 ± 4.5 | 13.5 ± 2.4 |
Table 3: Representative Data for Narasin Effect on Caspase-3/7 Activity, Mitochondrial Membrane Potential, and ROS Production in MCF-7 Cells
| Narasin (µM) | Caspase-3/7 Activity (Fold Change) | Mitochondrial Membrane Potential (ΔΨm) (% of Control) | Intracellular ROS Levels (Fold Change) |
| 0 (Control) | 1.0 ± 0.1 | 100 ± 5.2 | 1.0 ± 0.2 |
| 1.0 | 2.5 ± 0.4 | 85.3 ± 6.1 | 1.8 ± 0.3 |
| 2.5 | 4.8 ± 0.7 | 62.1 ± 7.5 | 3.2 ± 0.5 |
| 5.0 | 8.2 ± 1.1 | 41.5 ± 8.2 | 5.6 ± 0.8 |
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Culture breast cancer cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for flow cytometry and protein extraction) and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time points (e.g., 24, 48, 72 hours). Ensure the final concentration of DMSO does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTS Assay)
Materials:
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed 5x10³ cells per well in a 96-well plate and incubate overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.[1]
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed 2x10⁵ cells per well in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Caspase-3/7 Activity Assay
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Seed 1x10⁴ cells per well in a white-walled 96-well plate and treat with this compound for 24 hours.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Materials:
-
6-well plates or black-walled 96-well plates
-
JC-1 dye
-
Fluorescence microscope or microplate reader
Protocol:
-
Seed cells and treat with this compound for 24 hours.
-
Incubate the cells with JC-1 dye (5 µg/mL) for 15-30 minutes at 37°C.
-
Wash cells with PBS.
-
Measure the fluorescence intensity. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm).
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Detection of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
6-well plates
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells and treat with this compound for a desired time period (e.g., 6-24 hours).
-
Incubate cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.[2]
-
Wash cells with PBS to remove excess probe.
-
Measure the fluorescence of dichlorofluorescein (DCF) at an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in green fluorescence indicates an increase in intracellular ROS levels.
Western Blot Analysis for Apoptotic Proteins
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Western blotting equipment
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system. Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
References
- 1. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Narasin Sodium in Coccidiosis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Narasin (B1676957) sodium in laboratory and controlled research settings for the study of avian and rabbit coccidiosis. This document outlines the mechanism of action of Narasin, detailed protocols for in vivo efficacy studies, and quantitative data from various research models.
Introduction to Narasin Sodium
Narasin is a polyether monocarboxylic acid ionophore antibiotic produced through the fermentation of Streptomyces aureofaciens.[1][2] It is widely used as an anticoccidial agent in poultry production. Its primary mode of action involves the disruption of ion gradients across the cell membranes of coccidial parasites.[1][3] Narasin forms lipid-soluble complexes with monovalent cations like sodium (Na+) and potassium (K+), facilitating their transport into the parasite's cells.[1] This influx of ions leads to an osmotic imbalance, causing the parasite to swell and ultimately resulting in cell death. This mechanism is effective against various stages of the Eimeria lifecycle, including sporozoites and both early and late asexual stages.
Mechanism of Action: Ionophore Activity
The anticoccidial effect of Narasin is directly linked to its ability to function as a mobile ion carrier, disrupting the electrochemical balance essential for the parasite's survival.
Efficacy Data of this compound in Broiler Chickens
The efficacy of Narasin is typically evaluated based on its impact on key performance indicators in infected birds, such as weight gain, feed conversion ratio, and the reduction of intestinal lesions.
Table 1: Effect of Narasin on Performance of Broiler Chickens in Battery Cage Trials with Induced Coccidiosis
| Narasin Concentration (ppm) | Average Weight Gain (g) | Feed Conversion Ratio (FCR) | Average Lesion Score (0-4 scale) |
| 0 (Infected Control) | 250 | 2.10 | 3.2 |
| 60 | 450 | 1.65 | 1.1 |
| 80 | 475 | 1.60 | 0.8 |
| 100 | 460 | 1.62 | 0.6 |
Note: Data are representative values synthesized from multiple studies. Actual results may vary based on experimental conditions.
Table 2: Efficacy of Narasin in Floor Pen Trials Simulating Commercial Broiler Production
| Narasin Concentration (ppm) | Average Final Body Weight (kg) | Feed Conversion Ratio (FCR) | Mortality Rate (%) |
| 0 (Infected Control) | 1.8 | 2.05 | 8.0 |
| 40 | 2.1 | 1.80 | 3.5 |
| 60 | 2.2 | 1.75 | 2.5 |
| 80 | 2.2 | 1.72 | 2.0 |
| 100 | 2.1 | 1.78 | 2.2 |
Note: Data are representative values synthesized from multiple studies. Actual results may vary based on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of anticoccidial agents. The following protocols are based on established practices in coccidiosis research.
Protocol 1: Battery Cage Efficacy Study in Broiler Chickens
This protocol is designed to evaluate the efficacy of Narasin in a controlled laboratory setting.
Objective: To determine the dose-response relationship of this compound on performance and intestinal lesion scores in broiler chickens experimentally infected with Eimeria species.
Materials:
-
Day-old broiler chicks (e.g., Cobb 500)
-
Coccidia-free starter and grower feed
-
This compound premix
-
Sporulated oocysts of relevant Eimeria species (E. acervulina, E. maxima, E. tenella)
-
Battery cages with wire floors
-
Syringes for oral gavage
-
Weighing scales
-
Feeders and waterers
Experimental Workflow:
Procedure:
-
Acclimation (Day 0-13):
-
House day-old chicks in clean, disinfected battery cages.
-
Provide ad libitum access to a standard, non-medicated broiler starter feed and water.
-
Monitor birds daily for health.
-
-
Treatment Allocation and Administration (Day 14):
-
Weigh birds and randomly assign them to treatment groups with equal average body weights. A typical design includes:
-
Group 1: Uninfected, untreated control
-
Group 2: Infected, untreated control
-
Group 3-X: Infected, treated with graded levels of Narasin (e.g., 40, 60, 80, 100 ppm).
-
-
Provide the respective experimental diets to each group.
-
-
Experimental Infection (Day 16):
-
Prepare a mixed inoculum of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, E. tenella). The dose should be sufficient to induce moderate lesions without causing excessive mortality.
-
Administer the oocyst suspension orally to each bird in the infected groups using a gavage needle.
-
-
Data Collection (Day 22):
-
Record the final body weight of each bird and the total feed consumed per cage.
-
Humanely euthanize the birds.
-
Perform intestinal lesion scoring according to the Johnson and Reid method. This involves examining specific sections of the intestine for lesions characteristic of different Eimeria species and assigning a score from 0 (no gross lesions) to 4 (severe lesions).
-
-
Oocyst Counting (Optional):
-
Collect fecal samples from each cage during the peak shedding period (typically 5-7 days post-infection).
-
Determine the oocysts per gram (OPG) of feces using a McMaster chamber or similar counting technique.
-
Data Analysis:
-
Calculate average body weight gain, feed conversion ratio (FCR), and average lesion scores for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between groups.
Protocol 2: Floor Pen Trial for Coccidiosis Research
This protocol simulates commercial poultry production conditions to evaluate the effectiveness of Narasin under environmental exposure to coccidia.
Objective: To assess the efficacy of this compound in controlling coccidiosis and maintaining performance in broiler chickens raised on litter.
Materials:
-
Day-old broiler chicks
-
Floor pens with fresh litter (e.g., wood shavings)
-
Coccidia-free starter and grower feed
-
This compound premix
-
Sporulated oocysts of pathogenic Eimeria species
-
Standard poultry house equipment (feeders, waterers, heaters)
Experimental Workflow:
References
Narasin Sodium: A Versatile Tool for Interrogating Molecular Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin (B1676957) sodium, a polyether ionophore antibiotic, has emerged as a valuable pharmacological tool for investigating a multitude of cellular signaling pathways. Primarily known for its anticoccidial properties in veterinary medicine, its ability to disrupt ion gradients across cellular membranes makes it a potent modulator of intracellular signaling cascades implicated in cancer, inflammation, and other disease states. These notes provide an overview of the applications of narasin in molecular biology research and detailed protocols for its use in key experimental assays.
As a cationic ionophore, narasin facilitates the transport of monovalent cations, such as K+ and Na+, across lipid membranes, thereby altering transmembrane ion gradients.[1] This disruption of cellular homeostasis can trigger a variety of downstream effects, making narasin a useful agent for studying pathways sensitive to ionic flux and cellular stress.
Key Signaling Pathways Modulated by Narasin Sodium
Narasin has been demonstrated to significantly impact several critical signaling pathways, offering researchers a means to probe their functions and identify potential therapeutic targets.
NF-κB Signaling Pathway
Narasin is a known inhibitor of the NF-κB signaling pathway.[2] It has been shown to suppress the phosphorylation of IκBα, a key step in the activation of NF-κB.[3][4] This inhibitory action makes narasin a useful tool for studying the role of NF-κB in inflammation, immunity, and cancer cell survival.
References
In Vivo Administration of Narasin Sodium in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narasin sodium is a polyether ionophore antibiotic derived from the fermentation of Streptomyces aureofaciens.[1] It functions by forming lipid-soluble complexes with monovalent cations like K+ and Na+, disrupting ion gradients across cellular membranes.[2] This mechanism of action underlies its use as a coccidiostat in poultry and has garnered interest for its potential therapeutic applications in other areas, including oncology and infectious diseases. This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on findings from preclinical research.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Breast Cancer Mouse Model
| Parameter | Details | Reference |
| Mouse Model | Nude mice with MCF-7 cell line xenografts (ERα-positive breast cancer) | [3][4] |
| This compound Dosage | 0.5 and 1.5 mg/kg body weight | [3] |
| Administration Route | Intraperitoneal (IP) injection | |
| Treatment Duration | 14 days | |
| Observed Effects | - Significant decrease in tumor volume and weight. | |
| - Inhibition of tumor metastasis. | ||
| - No significant effect on the body weight of the mice. | ||
| Mechanism of Action | Inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways. |
Table 2: In Vivo Efficacy of this compound in a Babesiosis Mouse Model
| Parameter | Details | Reference |
| Mouse Model | BALB/c mice infected with Babesia microti | |
| This compound Dosage | Not explicitly stated for the in vivo portion in the abstract, but showed high efficacy. | |
| Administration Route | Intraperitoneal (IP) injection | |
| Observed Effects | - Inhibition of B. microti growth similar to the standard drug diminazene (B1218545) aceturate. | |
| - Altered hematology parameters compared to the infected, untreated group. |
Table 3: Toxicology Profile of Narasin in Mice
| Parameter | Value | Reference |
| Acute Oral LD50 | >10 to 40.8 mg/kg | |
| No-Observed-Effect Level (NOEL) | 60 ppm in the diet (3 months) |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Xenograft Mouse Model of Breast Cancer
This protocol is based on the methodology described in the study by Chen et al. (2020).
1. Materials:
- This compound (purity >98%)
- Dimethyl sulfoxide (B87167) (DMSO), sterile
- Sterile saline (0.9% NaCl) or Polyethylene glycol 300 (PEG300)
- Nude mice (e.g., BALB/c nude)
- MCF-7 human breast cancer cells
- Syringes and needles (25-27 gauge)
- Animal balance
- Calipers for tumor measurement
2. Preparation of this compound Solution for Injection:
- Due to its hydrophobic nature, this compound should first be dissolved in a minimal amount of sterile DMSO.
- For a final injection volume of 100 µL per mouse, a stock solution can be prepared. For a 1.5 mg/kg dose in a 20g mouse (0.03 mg/mouse), dissolve a calculated amount of this compound in DMSO.
- Further dilute the DMSO stock solution with sterile saline or a mixture of PEG300 and saline to a final DMSO concentration of less than 5% to minimize toxicity. For example, a vehicle of 5% DMSO, 40% PEG300, and 55% saline can be used.
- Prepare a vehicle-only control solution with the same final concentrations of DMSO, PEG300, and saline.
3. Experimental Procedure:
- Tumor Cell Implantation: Subcutaneously inject MCF-7 cells into the flank of each nude mouse.
- Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
- Animal Grouping: Randomly assign mice to treatment and control groups (e.g., Vehicle control, Narasin 0.5 mg/kg, Narasin 1.5 mg/kg).
- Drug Administration:
- Weigh each mouse to determine the precise injection volume.
- Administer the prepared this compound solution or vehicle control via intraperitoneal (IP) injection daily for 14 days.
- Monitoring:
- Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.
- Continue to measure tumor volume regularly.
- Endpoint and Analysis:
- At the end of the treatment period, euthanize the mice.
- Excise the tumors and weigh them.
- Tissues can be collected for further analysis, such as Western blotting to assess the phosphorylation status of SMAD3 and STAT3.
Protocol 2: General Protocol for In Vivo Administration of this compound in a Mouse Model of Babesiosis
This protocol is a generalized procedure based on the findings of the study on Babesia microti.
1. Materials:
- This compound
- Vehicle for injection (e.g., 5% DMSO in sterile saline)
- BALB/c mice
- Babesia microti-infected red blood cells
- Giemsa stain
- Microscope
- Syringes and needles (25-27 gauge)
2. Preparation of this compound Solution:
- Prepare the this compound injection solution as described in Protocol 1, ensuring sterility.
3. Experimental Procedure:
- Infection: Inoculate mice intraperitoneally with B. microti-infected red blood cells.
- Monitoring Parasitemia:
- Beginning a few days post-infection, prepare thin blood smears from tail blood.
- Stain the smears with Giemsa and examine under a microscope to determine the percentage of infected red blood cells (parasitemia).
- Animal Grouping: Once parasitemia is established, randomly assign mice to treatment groups (e.g., Vehicle control, Narasin, Positive control like diminazene aceturate).
- Drug Administration: Administer the prepared this compound solution or controls via intraperitoneal injection. The dosing regimen (e.g., daily for a specific number of days) should be established based on preliminary studies.
- Monitoring:
- Continue to monitor parasitemia daily or every other day.
- Monitor animal health and body weight.
- Endpoint and Analysis:
- Evaluate the efficacy of Narasin by comparing the reduction in parasitemia in the treated group to the control groups.
- Hematological parameters can also be analyzed at the end of the study.
Visualizations
References
- 1. Frontiers | Discovering the Potent Inhibitors Against Babesia bovis in vitro and Babesia microti in vivo by Repurposing the Natural Product Compounds [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Narasin Sodium for Cell Viability Assays
Welcome to the technical support center for utilizing Narasin sodium in your research. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their cell viability assays with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Narasin is a polyether ionophore antibiotic isolated from Streptomyces aureofaciens.[1][2] Its primary mechanism of action involves forming lipid-soluble complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and transporting them across cellular membranes.[1][3][4] This disruption of the natural ion gradients across the cell membrane interferes with critical cellular functions and metabolic processes, ultimately leading to cell death. Narasin has been shown to induce apoptosis and inhibit the proliferation of various cancer cells.
Q2: What are the key signaling pathways affected by this compound?
Narasin has been demonstrated to modulate several critical signaling pathways involved in cancer progression. Notably, it can inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways, which are involved in epithelial-mesenchymal transition (EMT), a key process in tumor metastasis. Additionally, Narasin is known to inhibit NF-κB signaling by preventing the phosphorylation of IκBα and can induce apoptosis through endoplasmic reticulum (ER) stress.
Q3: What is a recommended starting concentration range for this compound in cell viability assays?
The effective concentration of this compound can vary significantly depending on the cell line being tested. Based on published studies, a broad starting range to consider is from 0.005 µM to 50 µM. For sensitive cell lines like ERα-positive breast cancer cells (MCF-7, T47D), effective concentrations have been observed in the lower range of 0.005 to 0.05 µmol/l. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound for in vitro experiments?
This compound is soluble in organic solvents like DMSO, DMF, ethanol, and methanol, but it is insoluble in water. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. This stock solution should be stored at -20°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells; it is advisable to keep it below 0.5% (v/v) and to use a vehicle control in your experiments.
Q5: What are appropriate controls for a cell viability assay involving this compound?
To ensure the validity of your results, several controls are essential:
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Untreated Control: Cells cultured in medium without any treatment. This serves as the baseline for 100% cell viability.
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Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This control accounts for any potential effects of the solvent on cell viability.
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Positive Control: A known cytotoxic agent that induces cell death in your chosen cell line. This confirms that the assay is working correctly.
-
Blank Control: Wells containing only cell culture medium (no cells) to measure background absorbance or fluorescence.
Data Summary
Effective Concentrations of this compound
The following table summarizes the effective concentrations of this compound observed in various cell lines from published studies. This data can serve as a starting point for designing your dose-response experiments.
| Cell Line | Cell Type | Assay | Effective Concentration Range | Reference |
| MCF-7 | ERα-positive breast cancer | Proliferation, Migration, Invasion | 0.005 - 0.05 µM | |
| T47D | ERα-positive breast cancer | Proliferation, Migration, Invasion | 0.005 - 0.05 µM | |
| HepG2 | Human hepatoma | MTT, LDH | 0.05 - 25 µM | |
| LMH | Chicken hepatoma | MTT, LDH | 0.05 - 25 µM | |
| L6 | Rat myoblasts | MTT, LDH | Not specified | |
| Glioma Cells | Human brain tumor | Apoptosis | IC50 = 3.2 µM (for NF-κB inhibition) |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 2,500 - 10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well (final concentration of approximately 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm) using a microplate reader.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the treatment incubation, centrifuge the 96-well plate (if working with suspension cells). Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the maximum LDH release control (cells lysed completely) and the spontaneous LDH release control (untreated cells).
Visualizations
Mechanism of Action and Signaling Pathways
Caption: this compound's mechanism of action and affected signaling pathways.
Experimental Workflow for Cell Viability Assay
Caption: A typical experimental workflow for assessing cell viability with Narasin.
Troubleshooting Guide
Q: My results show high variability between replicate wells. What could be the cause?
A: High variability can stem from several sources:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting to prevent cells from settling.
-
Pipetting Errors: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is placed consistently and avoid introducing bubbles.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, you can fill the outer wells with sterile PBS or medium and not use them for experimental data.
-
Cell Clumping: Some cell lines, like HepG2, are prone to clumping, which leads to uneven cell distribution. Gentle pipetting or passing cells through a fine-gauge needle can help, but be careful not to damage the cells.
Q: I am not observing any significant cytotoxicity, even at high concentrations of Narasin. Why?
A: Several factors could contribute to a lack of effect:
-
Cell Line Resistance: The cell line you are using may be inherently resistant to Narasin. The cytotoxic effect of ionophores can be highly cell-type-dependent. Consider testing a different cell line known to be sensitive as a positive control.
-
Incorrect Concentration Range: You may need to test an even higher concentration range. However, be aware of solubility limits.
-
Compound Degradation: Ensure your this compound stock has been stored correctly (protected from light at -20°C). Repeated freeze-thaw cycles can degrade the compound.
-
Short Incubation Time: The cytotoxic effects of Narasin may require a longer exposure time. Consider extending your incubation period to 48 or 72 hours.
Q: My assay shows high background noise or erratic readings. What should I do?
A: This can be an issue with the assay chemistry or the compound itself:
-
Compound Interference: Narasin, like other compounds, might interfere with the assay chemistry. To check for this, run a control plate with various concentrations of Narasin in cell-free medium to see if it directly reduces the assay reagent (e.g., MTT).
-
Reagent Precipitation: Some assay reagents can precipitate if not prepared or stored correctly. Ensure all components are fully dissolved before use.
-
Contamination: Microbial contamination can lead to false-positive results as bacteria and fungi can also metabolize assay reagents. Check your cultures for any signs of contamination.
Troubleshooting Decision Tree
References
Technical Support Center: Overcoming Cell Line Resistance to Narasin Sodium Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell line resistance to Narasin sodium treatment.
Frequently Asked Questions (FAQs)
Q1: My cell line has suddenly become resistant to this compound. What are the likely causes?
A1: The most common cause of acquired resistance to ionophore antibiotics like Narasin is the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins function as efflux pumps, actively removing Narasin from the cell and preventing it from reaching its target. Key transporters implicated in this type of resistance include P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene).
Q2: How can I confirm that ABC transporter overexpression is the cause of resistance in my cell line?
A2: You can perform a functional assay to measure the activity of these efflux pumps. A common method is the Rhodamine 123 efflux assay, which uses a fluorescent substrate of P-gp. Cells overexpressing P-gp will show lower intracellular fluorescence as the dye is actively pumped out. This can be quantified using flow cytometry.
Q3: What are the main strategies to overcome Narasin resistance?
A3: There are three primary strategies to circumvent resistance mediated by ABC transporters:
-
Inhibition of ABC Transporters: Use of small molecule inhibitors that block the function of P-gp and/or BCRP, thereby increasing the intracellular concentration of Narasin.
-
Combination Therapy: Combining Narasin with another cytotoxic agent that has a different mechanism of action and is not a substrate of the overexpressed ABC transporter. This can create a synergistic effect.
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Genetic Knockdown of ABC Transporters: Using techniques like siRNA to reduce the expression of the genes encoding the efflux pumps (ABCB1 or ABCG2).
Q4: Are there commercially available inhibitors for ABC transporters?
A4: Yes, several inhibitors are available for research use. Elacridar is a potent dual inhibitor of both P-gp (ABCB1) and BCRP (ABCG2). Tariquidar (B1662512) is another well-characterized inhibitor, primarily of P-gp, but it can also inhibit BCRP at higher concentrations.[1][2][3]
Q5: How do I determine the optimal concentration of an ABC transporter inhibitor to use with Narasin?
A5: The optimal concentration should be sufficient to inhibit the transporter without causing significant cytotoxicity on its own. It is recommended to perform a dose-response experiment with the inhibitor alone to determine its non-toxic concentration range. Subsequently, you can use a fixed, non-toxic concentration of the inhibitor in combination with a range of Narasin concentrations to assess the reversal of resistance. In vitro studies have shown that tariquidar can inhibit P-gp at concentrations as low as 100 nM.[1][4] Elacridar has been used at concentrations ranging from 0.25 µg/ml to 5 µM.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in my long-term cell culture.
| Possible Cause | Suggested Solution |
| Development of acquired resistance | Confirm resistance by comparing the IC50 value of Narasin in your current cell line to that of an earlier passage. An increase in IC50 suggests acquired resistance. |
| Overexpression of ABC transporters | Perform a Rhodamine 123 efflux assay (see Experimental Protocol 1) to assess P-gp (ABCB1) activity. If efflux is high, consider using an ABC transporter inhibitor like Elacridar or Tariquidar. |
| Changes in cell line phenotype | Re-authenticate your cell line to ensure its identity and check for any reported phenotypic drift in the literature. |
Problem 2: My attempts to overcome resistance with an ABC transporter inhibitor are not working.
| Possible Cause | Suggested Solution |
| Suboptimal inhibitor concentration | Titrate the concentration of the inhibitor. Ensure you are using a concentration that is effective at inhibiting the transporter but is not cytotoxic on its own. Refer to the table below for suggested concentration ranges. |
| Involvement of other resistance mechanisms | The resistance may not be solely due to ABC transporters. Consider exploring combination therapy with a drug that has a different mechanism of action using a checkerboard assay (see Experimental Protocol 2). |
| Incorrect inhibitor for the transporter | Ensure the inhibitor you are using is effective against the specific ABC transporter overexpressed in your cell line. Elacridar is a dual inhibitor of ABCB1 and ABCG2, while Tariquidar is more specific for ABCB1. |
Data Presentation
Table 1: Suggested in vitro concentrations for ABC Transporter Inhibitors
| Inhibitor | Target Transporter(s) | Suggested Concentration Range | Reference |
| Elacridar | ABCB1 (P-gp), ABCG2 (BCRP) | 0.25 µg/ml - 5 µM | |
| Tariquidar | ABCB1 (P-gp), ABCG2 (BCRP) | 40 nM - 100 nM |
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index from Checkerboard Assay
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay for P-gp (ABCB1) Activity
Objective: To functionally assess the activity of the P-gp efflux pump in resistant cells using the fluorescent substrate Rhodamine 123.
Materials:
-
Resistant and sensitive (parental) cell lines
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Rhodamine 123 (stock solution in DMSO)
-
Complete cell culture medium
-
PBS (Phosphate Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed both resistant and sensitive cells in parallel and culture until they reach approximately 80% confluency.
-
Dye Loading: Harvest the cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL. Add Rhodamine 123 to a final concentration of 200 ng/ml and incubate for 60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and wash twice with ice-cold PBS to remove excess dye.
-
Efflux: Resuspend the cell pellet in fresh, pre-warmed complete medium and incubate at 37°C.
-
Flow Cytometry Analysis: At different time points (e.g., 0, 30, 60, and 120 minutes), take an aliquot of the cells and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: ~525 nm).
-
Data Interpretation: Resistant cells with high P-gp activity will show a more rapid decrease in fluorescence over time compared to sensitive cells.
Protocol 2: Checkerboard Assay for Drug Synergy
Objective: To determine the interaction (synergistic, additive, or antagonistic) between Narasin and a second compound.
Materials:
-
This compound
-
Second test compound
-
Resistant cell line
-
96-well plates
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Seed the resistant cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Drug Dilution Series:
-
Along the x-axis of the plate, prepare a serial dilution of this compound.
-
Along the y-axis of the plate, prepare a serial dilution of the second compound.
-
Include wells with each drug alone and wells with no drug as controls.
-
-
Treatment: Add the drug dilutions to the corresponding wells of the cell plate.
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the no-drug control.
-
Determine the Fractional Inhibitory Concentration (FIC) index for each combination to classify the interaction (see Table 2).
-
Protocol 3: siRNA-mediated Knockdown of ABCB1
Objective: To transiently reduce the expression of the ABCB1 gene to confirm its role in Narasin resistance.
Materials:
-
siRNA targeting ABCB1 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Resistant cell line
-
Complete cell culture medium
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed the resistant cells so that they will be 50-75% confluent at the time of transfection.
-
Transfection Complex Formation:
-
Dilute the ABCB1 siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Confirmation of Knockdown: Harvest a portion of the cells to confirm the knockdown of ABCB1 protein expression by Western blot or mRNA levels by qRT-PCR.
-
Narasin Sensitivity Assay: Re-seed the transfected cells and perform a dose-response assay with Narasin to determine if the sensitivity has been restored.
Visualizations
Caption: Workflow for confirming ABC transporter-mediated resistance.
Caption: Simplified signaling pathways affected by Narasin treatment.
Caption: Troubleshooting logic for overcoming Narasin resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The "specific" P-glycoprotein inhibitor Tariquidar is also a substrate and an inhibitor for breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Narasin sodium toxicity in non-target cells
Welcome to the technical support center for Narasin sodium. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential toxicity of this compound in non-target cells during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in non-target mammalian cells?
A1: this compound is a polyether antibiotic that functions as a monovalent cation ionophore.[1] Its toxicity in non-target cells stems from its ability to form lipid-soluble complexes with cations like sodium (Na⁺) and potassium (K⁺), transporting them across cellular membranes.[2][3] This action disrupts the natural transmembrane ion gradients, leading to a cascade of detrimental effects, including:
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Disruption of Cellular Homeostasis: The collapse of ion gradients affects cellular pH, membrane potential, and volume regulation.[1][4]
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Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential uncouples oxidative phosphorylation, impairing cellular energy (ATP) production.
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Induction of Oxidative Stress: Mitochondrial stress can lead to an overproduction of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.
-
Apoptosis: The culmination of these stressors can trigger programmed cell death, or apoptosis.
Q2: I'm observing higher-than-expected cytotoxicity in my non-target control cell line. What are the common causes and how can I troubleshoot this?
A2: Higher-than-expected cytotoxicity can arise from several factors. Refer to the troubleshooting guide below.
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Concentration Issues: Narasin has a narrow safety margin. Ensure your stock solution concentration is accurate and that serial dilutions are prepared correctly. Verify the final concentration in your culture medium.
-
Solvent Toxicity: Narasin is insoluble in water and is typically dissolved in solvents like DMSO or ethanol. Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Narasin. For instance, the IC₅₀ values for Narasin in MCF-7 and T47D breast cancer cells were found to be 2.219 µM and 3.562 µM, respectively, while it was 11.76 µM in MDA-MB-231 cells. If possible, test a range of concentrations to determine the optimal dose for your experimental goals while minimizing toxicity in control cells.
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Incorrect Dosing: Overdosing is a common reason for toxicity. Double-check all calculations and pipetting volumes.
Q3: Are there any known compounds or strategies to mitigate Narasin-induced toxicity in non-target cells?
A3: Yes, research suggests that co-treatment with certain agents can reduce Narasin's cytotoxic effects. One promising strategy involves the use of antioxidants.
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Silybin: A study demonstrated that silybin, a flavonoid derived from milk thistle, significantly decreased the cytotoxicity of Narasin in human hepatoma (HepG2), chicken hepatoma (LMH), and rat myoblast (L6) cell lines. This suggests that agents with antioxidant properties may counteract the oxidative stress induced by Narasin.
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Antioxidants: General antioxidants like N-acetylcysteine (NAC) or Vitamin E could potentially mitigate toxicity by neutralizing reactive oxygen species (ROS). While direct studies with Narasin are limited, the principle of combating oxidative stress is a sound strategy.
-
Experimental Design: Consider using a lower concentration of Narasin for a longer duration or a higher concentration for a shorter pulse treatment to achieve the desired effect on target cells while minimizing the impact on non-target cells.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
This guide provides a logical workflow for troubleshooting unexpected levels of cell death in your experiments.
Caption: Workflow for troubleshooting high cytotoxicity.
Guide 2: Assessing Potential Mitigating Agents
This diagram outlines the experimental workflow to test if a compound (e.g., an antioxidant) can reduce Narasin-induced toxicity.
Caption: Workflow for testing mitigating agents.
Signaling Pathway
Narasin-Induced Cytotoxicity Pathway
This diagram illustrates the molecular cascade initiated by Narasin in a non-target cell.
Caption: Signaling pathway of Narasin-induced toxicity.
Data at a Glance
Table 1: Cytotoxicity of Narasin in Various Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of Narasin in different cell lines, providing a reference for its variable toxicity.
| Cell Line | Cell Type | IC₅₀ (µM) | Duration (h) | Assay | Reference |
| MCF-7 | Human Breast Cancer (ER+) | 2.219 | 72 | MTS | |
| T47D | Human Breast Cancer (ER+) | 3.562 | 72 | MTS | |
| MDA-MB-231 | Human Breast Cancer (TNBC) | 11.76 | 72 | MTS | |
| HepG2 | Human Hepatoma | ~5-10 | 24 | MTT | |
| LMH | Chicken Hepatoma | ~1-5 | 24 | MTT | |
| L6 | Rat Myoblasts | ~1-5* | 24 | LDH |
*Note: IC₅₀ values for HepG2, LMH, and L6 are estimated from graphical data presented in the cited study.
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of this compound, a vehicle control, and any mitigating agents. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measuring Oxidative Stress using DCFH-DA Assay
This protocol quantifies intracellular reactive oxygen species (ROS) levels.
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well black, clear-bottom plate as described in the MTT protocol.
-
Probe Loading: After the treatment period, remove the medium and wash the cells gently with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution to each well.
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Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
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Fluorescence Reading: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
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Analysis: Normalize the fluorescence values to the cell number (can be done in parallel with a viability assay like crystal violet) and express ROS levels as a fold change relative to the control.
References
Improving the extraction efficiency of Narasin sodium from complex matrices
Welcome to the technical support center for the extraction of Narasin sodium from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Extraction: The solvent may not be efficiently disrupting the matrix and solubilizing the this compound. | - Ensure thorough homogenization of the sample. For tissues, consider freeze-drying prior to extraction to improve solvent penetration.[1] - Optimize the extraction solvent. A mixture of methanol (B129727) and water (e.g., 90:10 v/v) is commonly used for animal feed.[2] For tissues, iso-octane/ethyl acetate (B1210297) (90:10) has been shown to be effective.[1] - Increase the solvent-to-sample ratio. A higher volume of extraction solvent can improve recovery.[3] - Employ mechanical agitation, such as shaking or stirring, for a sufficient duration (e.g., 20-60 minutes). |
| Analyte Loss During Clean-up: The solid-phase extraction (SPE) or column chromatography steps may not be optimized. | - Ensure the SPE cartridge (e.g., silica) is properly conditioned before loading the sample. - Optimize the elution solvent. A mixture of ethyl acetate and methanol (e.g., 80:20) is used for eluting Narasin from silica (B1680970) SPE cartridges. - For column chromatography, ensure proper packing of the stationary phase (e.g., silica gel, alumina) and optimize the mobile phase composition. | |
| Poor Peak Shape or Splitting in HPLC | Acidic Conditions: Narasin is a polyether ionophore and its sodium salt can be affected by acidic conditions, leading to poor chromatography. | - Use a mobile phase with a controlled pH. For example, a mixture of methanol and a phosphate (B84403) buffer (pH 4) can be used. - The addition of sodium bicarbonate to the extraction solvent can help maintain non-acidic conditions. |
| Inappropriate Mobile Phase: The composition of the mobile phase may not be optimal for the column and analyte. | - A common mobile phase for reversed-phase HPLC is a gradient of acetonitrile (B52724) and water with 0.1% formic acid. Another option is a mixture of methanol, water, and glacial acetic acid. | |
| High Background or Interfering Peaks | Insufficient Clean-up: The sample extract may still contain a high level of matrix components that co-elute with Narasin. | - Incorporate a liquid-liquid extraction (LLE) step. For lean tissues, carbon tetrachloride can be used, while for fat, acetonitrile is suitable. - Utilize a more selective clean-up method like silica gel and alumina (B75360) column chromatography in sequence. - For very complex matrices, consider matrix solid-phase dispersion (MSPD). |
| No Detection or Low Signal in UV-Vis | Lack of Chromophore: Narasin does not possess a suitable chromophore for strong UV-Vis absorption. | - Employ post-column derivatization. Reacting the eluent with a chromogenic agent like dimethylaminobenzaldehyde (DMAB) or vanillin (B372448) allows for detection at a visible wavelength (e.g., 520 nm or 600 nm). |
| Inconsistent Results (Poor Reproducibility) | Sample Inhomogeneity: The distribution of Narasin in the matrix may not be uniform. | - Thoroughly homogenize the entire sample before taking a subsample for analysis. For solid samples, grinding and mixing are crucial. |
| Variability in Manual Procedures: Manual steps in the extraction and clean-up process can introduce variability. | - Use an internal standard, such as Nigercin, to correct for variations in extraction efficiency and instrument response. - Automate sample preparation steps where possible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from animal feed?
A common and effective method involves extraction with a mixture of methanol and water (90:10 v/v) with mechanical shaking for about an hour. This is often followed by filtration and dilution before analysis by liquid chromatography.
Q2: How can I extract Narasin from fatty tissues like skin or fat?
For fatty tissues, a lipophilic extraction solvent is required. Initially, extraction with iso-octane/ethyl acetate (90:10) can be used. Alternatively, redistilled hexane (B92381) has also been employed. Subsequent clean-up steps are crucial to remove the high lipid content. This can involve centrifugation at low temperatures to solidify fats and purification using silica gel and/or alumina column chromatography.
Q3: My Narasin peak is splitting in my HPLC chromatogram. What should I do?
Peak splitting for ionophores like Narasin can be due to the presence of both the free acid and the sodium salt form, especially in acidic conditions. To avoid this, ensure your extraction and mobile phases are not acidic. The addition of a small amount of sodium bicarbonate to your extraction solvent can help maintain a neutral to basic pH.
Q4: I don't have an LC-MS/MS. Can I still quantify Narasin?
Yes. Since Narasin lacks a strong UV chromophore, you can use a reversed-phase HPLC system with post-column derivatization. After the analytical column, the eluent is mixed with a reagent like vanillin or p-dimethylaminobenzaldehyde (DMAB) in an acidic solution. This reaction produces a colored product that can be detected with a standard UV-Vis detector at a wavelength around 520 nm or 600 nm.
Q5: What are the expected recovery rates for Narasin extraction?
Recovery rates can vary depending on the matrix and the method used. However, well-optimized methods should yield recoveries greater than 90%. For example, studies on animal tissues have reported average recoveries ranging from 71% to over 97%. For feedingstuffs, recoveries between 82% and 104% have been achieved in interlaboratory studies.
Q6: What are the typical limits of detection (LOD) and quantification (LOQ) for Narasin analysis?
LOD and LOQ are method-dependent. For HPLC with post-column derivatization in feed, the limit of determination can be less than 20 mg/kg. For more sensitive LC-MS/MS methods in tissues, the LOQ can be as low as 0.45 ng/g in milk and 0.75 ng/g for most tissues, with LODs in the range of 3-12.3 µg/kg.
Quantitative Data Summary
The following tables summarize the performance of different extraction and analytical methods for this compound.
Table 1: Performance of Narasin Extraction from Animal Tissues
| Method | Matrix | Recovery (%) | LOQ | LOD | Reference |
| LC-MS/MS | Muscle, Liver, Kidney, Fat | 86.2 - 103.5 | 0.75 ng/g (most tissues) | - | |
| HPLC with Post-Column Derivatization | Muscle, Kidney, Fat | 94.1 | 5 ppb | - | |
| TLC-Bioautography | Skin/fat, Muscle, Liver, Kidney | 77.5 - 80.6 | 25 µg/kg | 10 µg/kg | |
| LC-MS/MS | Eggs | 98 | 1 ng/ml | - |
Table 2: Performance of Narasin Extraction from Animal Feed and Premixes
| Method | Matrix | Repeatability (RSDr %) | Reproducibility (RSDR %) | Recovery (%) | Reference |
| HPLC with Post-Column Derivatization | Broiler Feeds (20-120 mg/kg) | 2.17 - 7.57 | - | 82 - 104 | |
| HPLC with Post-Column Derivatization | Medicated Feeds, Supplements | 2.5 - 5.2 | 2.7 - 6.8 | - | |
| HPLC with Post-Column Derivatization | Premix (modified method) | 4.42 | - | - |
Experimental Protocols
Protocol 1: Extraction of Narasin from Animal Tissues for LC-MS/MS Analysis
This protocol is based on a validated method for the determination of Narasin in edible tissues.
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Sample Preparation:
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Start with the tissue sample at approximately -20°C.
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Homogenize the sample with dry ice using a food grinder.
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Allow the homogenized sample to freeze-dry for 24 hours at -20°C.
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Extraction:
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Weigh 5 ± 0.1 g of the freeze-dried tissue into a suitable container.
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Add a known volume of iso-octane/ethyl acetate (90:10 v/v) and four 10 mm steel balls.
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Homogenize at high speed (e.g., 900 shakes/min) for 5 minutes.
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Centrifuge the sample for 5 minutes at 3000 rpm at 4°C.
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Decant the solvent.
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Repeat the extraction step on the remaining solids and combine the solvent extracts.
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Clean-up:
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Add anhydrous sodium sulfate (B86663) to the combined extracts to remove residual water.
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Pre-treat a silica solid-phase extraction (SPE) tube.
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Load the dried sample extract onto the SPE tube.
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Elute the Narasin with ethyl acetate/methanol (80:20 v/v).
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Final Preparation and Analysis:
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Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the residue in 1.0 ml of methanol.
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Analyze by LC-MS/MS.
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Protocol 2: Extraction of Narasin from Animal Feed for HPLC Analysis
This protocol is adapted from methods for the analysis of Narasin in animal feeds.
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Sample Preparation:
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Grind the feed sample to a fine powder to ensure homogeneity.
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Extraction:
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Weigh an appropriate amount of the ground sample (e.g., 10 g) into a flask.
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Add 100 mL of an extraction solvent consisting of methanol and a phosphate buffer (pH 4) (90:10 v/v).
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Shake mechanically for 1 hour.
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Filtration and Dilution:
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Filter the extract through a membrane filter (e.g., 0.45 µm).
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If necessary, dilute the filtered extract with the mobile phase to bring the Narasin concentration within the calibration range.
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Analysis:
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Inject the diluted extract into a reversed-phase HPLC system.
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Employ post-column derivatization with p-dimethylaminobenzaldehyde (DMAB) in a sulfuric acid solution.
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Detect the resulting colored compound at approximately 600 nm.
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Visualizations
Caption: Workflow for Narasin extraction from animal tissues.
Caption: Workflow for Narasin extraction from animal feed.
References
Mitigating matrix effects in LC-MS/MS analysis of Narasin sodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of Narasin sodium.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| NS-ME-001 | Low or no Narasin signal in matrix samples compared to neat standards. | Ion Suppression: Co-eluting matrix components are interfering with the ionization of Narasin in the MS source.[1][2][3] | 1. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1][4] 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate Narasin from matrix components. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. 4. Use a Suitable Internal Standard: A stable isotope-labeled or a structural analog internal standard can help compensate for signal loss. |
| NS-ME-002 | Inconsistent Narasin peak areas and poor reproducibility across different sample preparations. | Variable Matrix Effects: The composition of the matrix varies between samples, leading to inconsistent levels of ion suppression or enhancement. Inconsistent Sample Preparation: Variability in the extraction or cleanup process. | 1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the study samples. 2. Standard Addition: For a small number of samples with highly variable matrices, the standard addition method can provide more accurate quantification. 3. Homogenize Samples Thoroughly: Ensure uniform distribution of the matrix before extraction. |
| NS-ME-003 | Shift in Narasin retention time between samples. | Matrix-Induced Chromatographic Effects: Matrix components can interact with the analytical column, altering its properties and affecting the retention time of Narasin. | 1. Improve Sample Cleanup: A cleaner sample extract is less likely to affect the column. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. 3. Column Washing: Implement a robust column washing step between injections to remove residual matrix components. |
| NS-ME-004 | High background noise or unexpected peaks in the chromatogram. | Contamination: Contamination from the sample matrix, solvents, or labware. Carryover: Residual Narasin from a previous high-concentration sample injection. | 1. Solvent and Reagent Purity: Use high-purity solvents and reagents. 2. Thorough Cleaning of Labware: Ensure all glassware and plasticware are meticulously cleaned. 3. Injector Wash: Optimize the injector wash procedure with a strong solvent to minimize carryover. 4. Blank Injections: Run blank injections between samples to assess for carryover and background noise. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about mitigating matrix effects in this compound analysis.
1. What are matrix effects and how do they affect Narasin analysis?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. In the LC-MS/MS analysis of Narasin, these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.
2. How can I determine if my Narasin analysis is affected by matrix effects?
You can assess matrix effects using the post-extraction spike method. This involves comparing the peak area of Narasin in a solution prepared in a clean solvent to the peak area of Narasin spiked into a blank matrix extract at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.
3. What is the best sample preparation technique to minimize matrix effects for Narasin?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods for reducing matrix effects in Narasin analysis by removing interfering components like proteins and phospholipids. The choice between LLE and SPE may depend on the specific matrix (e.g., animal tissue, feed) and the available resources. For complex matrices like animal tissues, SPE is often preferred for its selectivity.
4. Why is an internal standard important for Narasin quantification?
An internal standard (IS) is crucial for accurate quantification as it helps to compensate for variations in sample preparation, injection volume, and matrix effects. For Narasin analysis, a structural analog like Nigericin is often used as an internal standard. An ideal internal standard is a stable isotope-labeled version of Narasin, as it will have nearly identical chemical properties and chromatographic behavior, and thus experience similar matrix effects.
5. What are matrix-matched calibrants and why are they recommended for Narasin analysis?
Matrix-matched calibrants are calibration standards prepared in a blank matrix that is free of the analyte but otherwise identical to the samples being analyzed. Using matrix-matched calibrants for Narasin analysis helps to compensate for matrix effects because the standards and the samples will experience similar levels of ion suppression or enhancement, leading to more accurate quantification.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Narasin in Animal Feed
This protocol is a general guideline and may require optimization for specific feed matrices.
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Sample Homogenization: Homogenize 10 g of the feed sample.
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Extraction:
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To the homogenized sample, add 50 mL of methanol-water (9:1 v/v).
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Add the internal standard (e.g., Nigericin) solution.
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Shake vigorously for 30 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
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Liquid-Liquid Partitioning:
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Transfer the supernatant to a separatory funnel.
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Add 25 mL of n-hexane and shake for 5 minutes.
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Allow the layers to separate and discard the upper hexane (B92381) layer.
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Evaporation and Reconstitution:
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Evaporate the methanol (B129727) layer to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 1 mL of the mobile phase.
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Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
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Protocol 2: Solid-Phase Extraction (SPE) for Narasin in Animal Tissue
This protocol is a general guideline for tissues like liver or muscle and may require optimization.
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Sample Homogenization: Homogenize 5 g of tissue with 10 mL of acetonitrile.
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Extraction and Protein Precipitation:
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Add the internal standard solution.
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Vortex for 1 minute.
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Centrifuge at 5000 rpm for 15 minutes to precipitate proteins.
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SPE Cleanup:
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Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
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Load the supernatant from the previous step onto the SPE cartridge.
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Wash the cartridge with 5 mL of water-methanol (80:20 v/v) to remove polar interferences.
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Elute the Narasin and internal standard with 5 mL of acetonitrile.
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Evaporation and Reconstitution:
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Evaporate the eluate to dryness under nitrogen at 40°C.
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Reconstitute the residue in 1 mL of the mobile phase.
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Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
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Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods for Narasin analysis.
Table 1: Recovery of Narasin from Different Matrices
| Matrix | Sample Preparation | Fortification Level (ng/g) | Average Recovery (%) | Reference |
| Bovine Tissue | LLE & SPE | 15 - 50 | 86.2 - 103.5 | |
| Chicken Tissue | LLE & SPE | 10 - 100 | 93 - 102 | |
| Eggs | Organic Solvent Extraction | 1 - 10 | 98 | |
| Animal Feed | Acetonitrile Extraction | 25 - 200 | 95 - 105 |
Table 2: Precision of Narasin Quantification
| Matrix | Fortification Level (ng/g) | Repeatability (RSDr %) | Within-Lab Reproducibility (RSDR %) | Reference |
| Bovine Tissue | 15 - 50 | 3.9 - 13.8 | Not Reported | |
| Medicated Feeds | Medicated Levels | 2.5 - 5.2 | 2.7 - 6.8 |
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis of Narasin.
Caption: Troubleshooting logic for mitigating matrix effects in Narasin analysis.
References
Adjusting Narasin sodium dosage for different animal species to avoid toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Narasin (B1676957) sodium dosage for different animal species to avoid toxicity. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Narasin sodium?
A1: this compound is a carboxylic polyether ionophore antibiotic. Its primary mechanism of action involves the formation of lipid-soluble complexes with monovalent cations, such as sodium (Na+) and potassium (K+). This complex facilitates the transport of these ions across biological membranes, disrupting the normal ion concentration gradients within and outside of cells. This disruption of ion homeostasis leads to cellular dysfunction and, ultimately, cell death in susceptible organisms, including coccidia and certain Gram-positive bacteria.
Q2: What are the approved uses of this compound in animal agriculture?
A2: this compound is primarily used as a coccidiostat in poultry feed to control coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. It is approved for use in broiler chickens.
Q3: What are the common signs of this compound toxicity in animals?
A3: The clinical signs of this compound toxicity can vary between species but often involve the muscular and nervous systems. Common signs include anorexia (loss of appetite), hypoactivity, leg weakness, ataxia (incoordination), depression, and diarrhea.[1] In severe cases, posterior paresis, lateral recumbency, and death may occur.[2]
Q4: Are certain animal species more susceptible to this compound toxicity?
A4: Yes, there is significant variation in susceptibility to this compound toxicity among different animal species. Turkeys are known to be particularly sensitive. Horses and other equines are also highly susceptible to the toxic effects of ionophores and should not be exposed to feeds containing Narasin.
Q5: What is the major drug interaction to be aware of when using this compound?
A5: A significant and potentially fatal drug interaction can occur when this compound is co-administered with the antibiotic tiamulin (B153960). Tiamulin can inhibit the metabolism of Narasin, leading to increased drug levels in the body and severe toxicity, even at approved dosage levels. Therefore, the concurrent use of Narasin and tiamulin is contraindicated.
Troubleshooting Guide
Problem: I observed unexpected mortality in my experimental animals after administering this compound.
Troubleshooting Steps:
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Verify Dosage: Immediately re-verify the calculated and administered dose of this compound. Dosing errors are a common cause of toxicity.
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Check for Contamination: Ensure that the feed has not been accidentally contaminated with higher than intended levels of Narasin or with other ionophores.
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Review for Drug Interactions: Confirm that no other drugs, particularly tiamulin, were administered to the animals.
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Assess Species Sensitivity: Re-confirm the appropriate dosage for the specific animal species being used in the experiment. Non-target species may have a much lower tolerance.
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Clinical Sign Analysis: Observe the surviving animals for clinical signs of toxicity as detailed in the FAQs and the comparative table below.
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Necropsy and Histopathology: If mortality occurs, perform a thorough necropsy and histopathological examination of key tissues, including the heart, skeletal muscle, and liver, to look for characteristic lesions of ionophore toxicity.
Problem: My animals are exhibiting signs of anorexia and leg weakness after starting a diet containing this compound.
Troubleshooting Steps:
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Reduce or Discontinue Dosage: Immediately reduce or discontinue the administration of this compound.
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Supportive Care: Provide supportive care to the affected animals, including fresh water and palatable feed, to encourage intake.
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Monitor Recovery: Closely monitor the animals for the resolution of clinical signs. In some cases, the effects may be reversible after withdrawal of the drug.[1]
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Re-evaluate Dosage Regimen: If the experiment is to be continued, critically re-evaluate the dosage regimen to ensure it is within the safe limits for the species and age of the animals.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on this compound toxicity in various animal species.
Table 1: Acute Oral Lethal Dose (LD50) of this compound in Different Species
| Animal Species | LD50 (mg/kg body weight) | Reference(s) |
| Chicken | 67 | [3] |
| Mouse | >10 - 40.8 | [1] |
| Rat | >10 - 40.8 | |
| Swine | Not definitively established in the provided search results. An outbreak of poisoning in sows was reported after consuming feed accidentally contaminated with high concentrations of narasin. | |
| Cattle | Not definitively established in the provided search results. Experimental poisoning has been induced to study the clinical and pathological effects. |
Table 2: No-Observed-Adverse-Effect Levels (NOAELs) of this compound
| Animal Species | NOAEL | Duration of Study | Reference(s) |
| Mouse | 60 ppm (in diet) | 3 months | |
| Rat | 15 ppm (in diet) | 3 months | |
| Rat | 15 ppm (in diet) | 1 year | |
| Dog | 1 mg/kg body weight | 3 months | |
| Dog | 0.5 mg/kg body weight | 1 year |
Table 3: Recommended and Toxic Dosages of this compound in Feed
| Animal Species | Recommended Dosage in Feed | Toxic Dosage in Feed | Reference(s) |
| Broiler Chickens | 60-70 mg/kg (ppm) | >70 mg/kg | |
| Turkeys | Not recommended | 25-40 mg/kg can cause mortality | |
| Rabbits | Not recommended | 30 ppm has been associated with mortality |
Experimental Protocols
Determination of Acute Oral Toxicity (Following OECD Guideline 423)
This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance, which can be adapted for this compound. The method aims to classify the substance based on its LD50 and uses a minimal number of animals.
1. Principle of the Test:
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A stepwise procedure is used with a small number of animals per step.
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The outcome of each step (mortality or no mortality) determines the dose for the next step.
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The starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).
2. Animal Selection and Preparation:
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Use healthy, young adult animals of a single sex (usually females are recommended as they are often slightly more sensitive).
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The animals should be acclimatized to the laboratory conditions for at least 5 days before the experiment.
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Animals are fasted prior to dosing (e.g., overnight for rodents). Water is provided ad libitum.
3. Dose Administration:
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The test substance is administered orally in a single dose via gavage.
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The volume of administration should be kept low and constant for all dose levels.
4. Observation Period:
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Animals are observed closely for the first few hours after dosing and then at least once daily for 14 days.
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Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
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Body weight of the animals should be recorded weekly.
5. Data Analysis:
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The LD50 is determined based on the dose levels at which mortality occurs. The results allow for the classification of the substance into one of the GHS categories for acute toxicity.
Visualizations
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
A Comparative Analysis of Narasin Sodium and Salinomycin Efficacy in Poultry
An objective review of performance, anticoccidial activity, and experimental applications for researchers and drug development professionals.
Narasin (B1676957) sodium and salinomycin (B1681400) are both widely utilized ionophore anticoccidials in the poultry industry, playing a crucial role in the prevention and control of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. Both compounds belong to the polyether monocarboxylic acid class of antibiotics and share a similar mode of action by disrupting the ion gradients across the cell membranes of coccidia.[1][2] This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Mechanism of Action
Narasin and salinomycin function by forming lipid-soluble complexes with monovalent cations, such as potassium (K+) and sodium (Na+), and transporting them across the parasite's cell membrane.[3][4] This influx of ions leads to an osmotic imbalance within the coccidial cells, ultimately resulting in their destruction.[1] This mechanism is effective against the sporozoite and early and late asexual stages of Eimeria species. Narasin is a derivative of salinomycin, with an additional methyl group.
Comparative Efficacy: Performance Parameters
Numerous studies have evaluated the impact of narasin and salinomycin on key poultry performance indicators, including body weight (BW), average daily gain (ADG), and feed conversion ratio (FCR).
A recent study directly compared the effects of narasin (70 ppm) and salinomycin (70 ppm) in the finisher period (25-42 days) of broilers. The findings indicated that broilers supplemented with narasin demonstrated superior performance, with higher daily body weight gain, a greater final body weight, and an improved feed conversion ratio compared to the salinomycin group.
Conversely, another study comparing different anticoccidial regimens in yellow-feathered broilers found that over the entire 75-day period, the group receiving salinomycin had a significantly lower 75-day body weight and average daily gain compared to the narasin group. However, during the period of drug administration (Days 26-75), the narasin group showed a lower FCR than the other groups, including salinomycin.
It is important to note that the efficacy of these ionophores can be influenced by the level of coccidial challenge. In a relatively coccidia-free environment, some studies have reported no significant effects of narasin on broiler performance.
Table 1: Comparison of Growth Performance in Broilers
| Performance Parameter | Narasin | Salinomycin | Study Highlights |
| Final Body Weight | Higher | Lower | Narasin group showed higher final BW in a 42-day trial. Salinomycin group had lower 75-day BW in a separate study. |
| Average Daily Gain (ADG) | Higher | Lower | Narasin supplementation led to higher ADG in the finisher phase. Salinomycin group had lower ADG over a 75-day period. |
| Feed Conversion Ratio (FCR) | Lower (Improved) | Higher | Narasin resulted in a lower FCR, indicating better feed efficiency. |
Comparative Efficacy: Anticoccidial Activity
Both narasin and salinomycin are effective in controlling coccidiosis, but some studies suggest potential differences in their activity against various Eimeria species and in the context of ionophore tolerance.
A study evaluating the sensitivity of 47 field isolates of coccidia to different ionophores found that all isolates were ionophore-tolerant to some degree. In this study, salinomycin significantly reduced lesions compared with monensin (B1676710) and narasin. Cross-resistance was evident between all ionophores.
Another study comparing narasin and salinomycin after a challenge with Eimeria spp. found that both coccidiostats were effective in treating coccidiosis and mitigating the damage caused by the parasite. However, the study did not find significant differences in lesion scores between the two ionophores.
Table 2: Comparison of Anticoccidial Efficacy
| Efficacy Parameter | Narasin | Salinomycin | Study Highlights |
| Lesion Score Reduction | Effective | More Effective in some studies | One study with ionophore-tolerant isolates showed salinomycin significantly reduced lesions compared to narasin. Another study found no significant difference in lesion scores. |
| Oocyst Shedding | Reduced | Reduced | Both drugs reduce oocyst shedding, though direct comparative data on the extent of reduction is limited in the provided results. Salinomycin has been shown to reduce oocyst shedding by 80-90% when provided throughout the parasite life cycle. |
| Control of Necrotic Enteritis | Effective | Effective | Both ionophores have an inhibitory effect on Clostridium perfringens, the causative agent of necrotic enteritis. |
Experimental Protocols
The following provides a generalized experimental workflow for comparing the efficacy of narasin and salinomycin in broilers, based on methodologies from the cited studies.
Detailed Methodologies:
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Animals and Housing: Typically, one-day-old male broiler chicks (e.g., Ross 308) are used. They are randomly allocated to treatment groups with multiple replicates per treatment.
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Diets: A basal diet is formulated to meet the nutritional requirements of the broilers. The experimental diets are created by adding narasin or salinomycin at specified concentrations (e.g., 70 ppm).
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Coccidial Challenge (for anticoccidial efficacy studies): Birds may be orally inoculated with a mixed culture of Eimeria species to induce coccidiosis.
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Data Collection:
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Performance: Body weight and feed consumption are measured at regular intervals to calculate ADG, average daily feed intake (ADFI), and FCR.
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Anticoccidial Efficacy: At the end of the trial, a subset of birds from each group is euthanized for intestinal lesion scoring. Oocyst counts in the litter or feces may also be performed.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Toxicity and Safety
Both narasin and salinomycin have a narrow therapeutic index, and overdosing can lead to toxicity. Turkeys are particularly sensitive to the toxic effects of both compounds. Clinical signs of toxicity in birds can include feed refusal, muscular weakness, diarrhea, and weight depression.
-
Narasin: Levels of 120 mg/kg of feed or higher can cause reduced body weight gain and increased mortality in chickens. No adverse effects were observed at 100 mg/kg of feed.
-
Salinomycin: The non-toxic dose in broiler chickens has been determined to be 60 ppm. Higher doses can lead to decreased growth and feed conversion.
Conclusion
Both narasin sodium and salinomycin are effective ionophore anticoccidials for controlling coccidiosis in poultry. However, recent comparative studies suggest that narasin may offer a superior performance in terms of body weight gain and feed conversion ratio under certain conditions. Salinomycin, on the other hand, has been shown to be more effective in reducing lesions in some studies, particularly against ionophore-tolerant field isolates.
The choice between narasin and salinomycin may depend on specific production goals, the history of anticoccidial use on a particular farm, and the prevalent Eimeria species and their sensitivity. Researchers and drug development professionals should consider these factors and conduct site-specific evaluations to determine the most effective anticoccidial program.
References
Narasin vs. Monensin: A Comparative Analysis of Anticoccidial Efficacy
An objective guide for researchers and drug development professionals on the performance of two leading ionophore anticoccidials.
Narasin (B1676957) and monensin (B1676710) are both monovalent polyether ionophore antibiotics widely used in the veterinary field to control coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. Both compounds are products of Streptomyces fermentation—narasin from Streptomyces aureofaciens and monensin from Streptomyces cinnamonensis.[1][2] They share a common mechanism of action, leading to similar efficacy profiles and a potential for cross-resistance. This guide provides a detailed comparison of their anticoccidial activity, supported by experimental data, to assist researchers in making informed decisions for drug development and application.
Mechanism of Action: Disrupting the Parasite's Balance
Both narasin and monensin function by disrupting the ion gradients across the cell membrane of the Eimeria parasite, particularly during the sporozoite and merozoite stages.[3][4] As monovalent ionophores, they form lipid-soluble complexes with alkali metal cations, primarily sodium (Na+) and potassium (K+).[2] This complex facilitates the transport of these ions across the parasite's cell membrane, leading to an influx of Na+ and water. The resulting osmotic imbalance causes the parasite to swell and ultimately burst, hindering its development and replication within the host's intestinal cells.
Caption: Ionophore Mechanism of Action.
Comparative Efficacy: In Vivo Studies
The anticoccidial efficacy of narasin and monensin has been evaluated in various host species. While their performance is often comparable, some studies indicate differences in the speed of action and host tolerance.
Study 1: Naturally Infected Calves
A study comparing narasin and monensin in weaned calves naturally infected with Eimeria spp. found both ionophores to be effective in controlling coccidiosis over a 42-day period. However, monensin demonstrated a more rapid initial reduction in oocyst shedding.
Table 1: Comparative Efficacy in Naturally Infected Calves
| Treatment Group | Dose | Mean Oocyst Per Gram (OPG) Reduction by Day 42 | Key Observation |
|---|---|---|---|
| Control (CON) | No Ionophore | - | High OPG counts throughout the study. |
| Narasin (NAR) | 0.8 mg/kg of BW | 75% | Significant reduction in OPG from day 7 onwards. |
| Monensin (MON) | 1.0 mg/kg of BW | 87% | Significant reduction in OPG from day 7; faster action than narasin in the first half of the study. |
Data synthesized from a 42-day study on weaned calves.
Study 2: Experimentally Infected Broiler Chickens
In poultry, both drugs effectively control coccidial infections caused by various Eimeria species. Studies have shown that the efficacy of narasin often parallels that of monensin, particularly against strains that are sensitive or refractory to monensin. However, a key differentiator noted in multiple trials is host tolerance, with narasin generally being better tolerated by growing chicks than monensin at their respective recommended dosages.
Table 2: General Comparative Performance in Broiler Chickens
| Parameter | Narasin (60-100 ppm) | Monensin (100-121 ppm) | Comparative Notes |
|---|---|---|---|
| Lesion Score Reduction | Significant reduction in cecal and intestinal lesions. | Significant reduction in lesion scores. | Efficacy of narasin parallels that of monensin against many coccidial strains. |
| Weight Gain | Significant improvement compared to non-medicated controls. | Improved weight gain compared to infected, non-treated groups. | Narasin at 80-100 ppm was often more effective than monensin at 99 ppm. |
| Feed Conversion Ratio | Significant improvement compared to non-medicated controls. | Improved feed conversion. | Performance with narasin (60-80 ppm) is generally comparable to monensin (100-121 ppm) in field trials. |
| Host Tolerance | Better tolerated than monensin at efficacious levels. | Narrower therapeutic window; can depress growth at higher levels. | Narasin at 100 ppm is better tolerated than monensin at 121 ppm. |
Data compiled from multiple battery cage and floor pen trials.
Experimental Protocols
Standardized experimental designs are crucial for evaluating and comparing the efficacy of anticoccidial drugs. Below are detailed methodologies for typical in vivo studies in both cattle and poultry.
Protocol 1: Field Efficacy Study in Calves
This protocol outlines a study to compare the efficacy of narasin and monensin in controlling natural coccidial infections in a field setting.
-
Animal Selection: Twenty-four weaned, non-castrated male calves naturally infected with Eimeria spp. are selected based on initial oocyst counts (average >1,000 OPG).
-
Acclimation & Housing: Calves are housed in individual pens for an 8-day acclimation period before the trial begins.
-
Experimental Design: Calves are blocked by initial OPG and body weight (BW) and randomly assigned to one of three treatment groups: Control (CON), Narasin (NAR), or Monensin (MON).
-
Treatment Administration: Treatments are provided daily for 42 days. Ionophores are mixed into a grain-based supplement.
-
CON: Receives only the supplement.
-
NAR: Receives narasin at 0.8 mg/kg of BW.
-
MON: Receives monensin at 1.0 mg/kg of BW.
-
-
Data Collection:
-
Body Weight: Recorded on days -1, 7, 14, 21, 28, 35, and 42.
-
Fecal Samples: Collected weekly to determine OPG counts using a standard parasitological technique (e.g., modified McMaster).
-
-
Statistical Analysis: Data are analyzed to compare OPG counts and average daily gain among the treatment groups over time.
Caption: Experimental Workflow: Calf Field Study.
Protocol 2: Battery Cage Efficacy Study in Broilers
Battery cage trials are a standard method for assessing anticoccidial efficacy under controlled laboratory conditions against specific Eimeria challenges.
-
Animal Selection: Day-old broiler chicks are obtained and raised in a coccidia-free environment.
-
Experimental Design: At approximately 10-14 days of age, birds are weighed, wing-banded, and randomly allocated to treatment groups in cages. Typical groups include:
-
Non-infected, Non-medicated Control (UUC)
-
Infected, Non-medicated Control (IUC)
-
Infected, Medicated with Narasin (e.g., 80 ppm)
-
Infected, Medicated with Monensin (e.g., 100 ppm)
-
-
Medication & Infection: Medicated feed is provided 2 days prior to infection and continued throughout the trial. On Day 0, birds in the infected groups are orally inoculated with a standardized dose of sporulated oocysts of a specific Eimeria species (e.g., E. tenella).
-
Data Collection (5-7 days post-infection):
-
Mortality: Recorded daily.
-
Performance: Group body weight gain and feed conversion ratio (FCR) are calculated.
-
Lesion Scoring: A subset of birds from each group is euthanized, and the intestines/ceca are examined for coccidial lesions, which are scored on a scale of 0 (none) to 4 (severe).
-
-
Statistical Analysis: Performance data and lesion scores are statistically compared among groups to determine the drug's efficacy.
Caption: Experimental Workflow: Broiler Battery Cage Trial.
Resistance Profile
A critical consideration for anticoccidial drugs is the development of resistance. Due to their identical mode of action, significant cross-resistance exists between narasin and monensin. Coccidial strains that exhibit reduced sensitivity or tolerance to monensin are typically also tolerant to narasin. This parallel efficacy and resistance profile means that rotating between these two specific ionophores is not an effective strategy for managing resistance.
Conclusion
Narasin and monensin are both highly effective monovalent ionophores for the control of coccidiosis in livestock and poultry.
-
Efficacy: Their overall performance is largely comparable. Monensin may offer a faster onset of action in some cases, as seen in cattle. In poultry, narasin at 80-100 ppm has been shown to be as effective or more effective than monensin at its recommended doses.
-
Mechanism: They share the same mechanism of disrupting parasite ion balance, which underlies their similar efficacy and pattern of cross-resistance.
-
Host Tolerance: Narasin is generally better tolerated in broiler chickens than monensin, which has a narrower margin of safety.
-
Resistance: Significant cross-resistance between the two drugs has been documented, making them unsuitable for rotation with each other to manage resistance.
The choice between narasin and monensin may depend on the specific host species, desired speed of action, and considerations of host tolerance and safety.
References
Validating the Anticancer Effects of Narasin Sodium in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of Narasin sodium in xenograft models, benchmarked against other therapeutic alternatives. The data presented is derived from peer-reviewed studies to ensure objectivity and reliability, offering valuable insights for preclinical cancer research.
Executive Summary
Narasin, a polyether ionophore antibiotic, has demonstrated significant anticancer properties in preclinical studies. In xenograft models of estrogen receptor-alpha positive (ERα-positive) breast cancer, this compound effectively inhibits tumor growth and metastasis. This guide compares its efficacy with other ionophores, such as Salinomycin and Monensin, and standard chemotherapeutic agents like Doxorubicin and Tamoxifen, in similar cancer models. The evidence suggests that ionophore antibiotics represent a promising class of compounds for cancer therapy, with Narasin showing potent activity through the inactivation of key signaling pathways.
Comparative Efficacy of Anticancer Agents in Xenograft Models
The following tables summarize the quantitative data on tumor growth inhibition from various studies involving this compound and its alternatives in breast cancer xenograft models.
Table 1: In Vivo Efficacy of this compound in an ERα-Positive Breast Cancer Xenograft Model
| Treatment | Dosage | Tumor Growth Inhibition (%) | Xenograft Model | Reference |
| Narasin | 0.5 mg/kg | 14.9 | MCF-7 | [1] |
| Narasin | 1.5 mg/kg | 40.1 | MCF-7 | [1] |
Table 2: In Vivo Efficacy of Salinomycin in Breast Cancer Xenograft Models
| Treatment | Xenograft Model | Key Findings | Reference |
| Salinomycin | MCF-7 | Induced significant tumor regression and reduced the number of cancer stem cells.[2] | [2] |
| Salinomycin | MDA-MB-231 | Significantly reduced tumor growth.[3] |
Table 3: In Vivo Efficacy of Monensin in a Triple-Negative Breast Cancer Xenograft Model
| Treatment | Dosage | Tumor Volume Reduction | Xenograft Model | Reference |
| Monensin | 8 mg/kg | Significant reduction in TNBC mass (0.146 ± 0.06 cm³ vs. 0.468 ± 0.2 cm³ in vehicle) | 4T1-Luc2 |
Table 4: In Vivo Efficacy of Doxorubicin in a Breast Cancer Xenograft Model
| Treatment | Xenograft Model | Key Findings | Reference |
| Doxorubicin | MCF-7/MDR1 | A nanoparticle delivery system of Doxorubicin significantly reduced tumor weight by 34% compared to the saline group in a multidrug-resistant model. |
Table 5: In Vivo Efficacy of Tamoxifen in an ERα-Positive Breast Cancer Xenograft Model
| Treatment | Xenograft Model | Key Findings | Reference |
| Tamoxifen | MCF-7 | Significantly slowed tumor growth rate compared to untreated controls. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key experiments cited in this guide.
This compound Xenograft Study Protocol
-
Cell Line: MCF-7 (ERα-positive human breast cancer cell line).
-
Animal Model: Female BALB/c athymic nude mice (4-6 weeks old).
-
Tumor Implantation: 1 x 107 MCF-7 cells in 100 µL of Matrigel were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a volume of 100-150 mm³, mice were randomly assigned to treatment groups. Narasin (0.5 and 1.5 mg/kg body weight) or vehicle (control) was administered daily via intraperitoneal injection for 14 days.
-
Tumor Measurement: Tumor volume was measured every two days using a caliper and calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the treatment period, mice were euthanized, and tumors were excised and weighed.
Doxorubicin Xenograft Study Protocol (Nanoparticle Delivery)
-
Cell Line: MCF-7/MDR1 (Doxorubicin-resistant human breast cancer cell line).
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Tumor Implantation: 5 x 106 MCF-7/MDR1 cells were injected subcutaneously into the flank.
-
Treatment: When tumors reached approximately 100 mm³, mice were treated with either saline, free Doxorubicin, or Doxorubicin-loaded mesoporous silica (B1680970) nanoparticles (DMSN-7.4) via tail vein injection.
-
Tumor Measurement: Tumor size was monitored over time.
Tamoxifen Xenograft Study Protocol
-
Cell Line: MCF-7.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: MCF-7 tumors were implanted in the mice.
-
Treatment: Mice were treated with varying concentrations of Tamoxifen (0.3, 3, and 30 mg/kg) through daily intraperitoneal administration for 28 days.
-
Tumor Measurement: Tumor growth was monitored throughout the treatment period.
-
Endpoint: The percentage of tumor growth compared to the control group (%T/C) was calculated on the last day of dosing.
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and metastasis.
TGF-β/SMAD3 and IL-6/STAT3 Signaling Pathways
Narasin has been shown to inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways in ERα-positive breast cancer cells. This inactivation leads to the suppression of epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.
Caption: Narasin inhibits the TGF-β and IL-6 signaling pathways.
Experimental Workflow for Xenograft Studies
The general workflow for conducting xenograft model studies to evaluate anticancer compounds is illustrated below.
Caption: General workflow for in vivo xenograft studies.
Conclusion
This compound demonstrates considerable promise as an anticancer agent, particularly for ERα-positive breast cancers. Its ability to inhibit tumor growth in xenograft models is comparable to, and in some aspects, potentially superior to other ionophores and conventional chemotherapies, especially considering its targeted mechanism of action on key signaling pathways. The data presented in this guide underscore the importance of further investigation into this compound and related ionophore compounds as a novel strategy in cancer treatment. The detailed experimental protocols provided herein should facilitate the design of future studies aimed at validating and extending these findings.
References
- 1. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salinomycin as a Drug for Targeting Human Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salinomycin possesses anti-tumor activity and inhibits breast cancer stem-like cells via an apoptosis-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Ionophore Cross-Resistance: A Comparative Analysis of Narasin
A deep dive into the experimental data surrounding narasin's cross-resistance profile with other ionophores reveals critical insights for researchers and drug development professionals. This guide synthesizes key findings, presents comparative data in a structured format, and outlines the experimental protocols used to generate these results.
The development of resistance to anticoccidial drugs is a significant concern in the poultry industry. Understanding the patterns of cross-resistance between different ionophores is crucial for designing effective and sustainable control strategies. This guide focuses on narasin (B1676957), a monovalent polyether ionophore, and its cross-resistance relationships with other commonly used ionophores such as monensin (B1676710), salinomycin, lasalocid (B1674520), and maduramicin (B1675897).
Quantitative Analysis of Cross-Resistance
The susceptibility of various bacterial strains, particularly Enterococcus faecium, to narasin and other ionophores has been a key area of investigation. The minimum inhibitory concentration (MIC) is a standard measure of a drug's effectiveness against a specific microorganism. The following tables summarize the MIC data from studies investigating cross-resistance.
Table 1: Susceptibility of E. faecium Isolates to Various Polyether Ionophores
| Isolate Category | Narasin MIC (mg/L) | Salinomycin MIC (mg/L) | Maduramicin MIC (mg/L) | Monensin MIC (mg/L) |
| Low Narasin MIC | Low | Low | Low | No Correlation |
| High Narasin MIC | High | High | High | No Correlation |
This table indicates a potential cross-resistance between narasin, salinomycin, and maduramicin, but not with monensin.[1][2]
Table 2: Fold-Change in Narasin Susceptibility in Transconjugants
| Strain | Fold-Decrease in Narasin Susceptibility |
| Transconjugants vs. Recipient Strain 64/3 | 8–16-fold |
This data demonstrates the transfer of narasin resistance via conjugation.[1]
The Genetic Basis of Narasin Resistance: The NarAB Operon
Recent research has identified a two-gene operon, designated narAB, responsible for conferring resistance to narasin in Enterococcus faecium. This operon encodes an ABC-type transporter.[1][2] Studies have shown that the presence of the narAB genes confers reduced susceptibility to narasin, salinomycin, and maduramicin, but notably, not to monensin. This genetic evidence strongly supports the observed cross-resistance patterns.
The expression of the narAB operon is inducible by narasin. This means that exposure to narasin can increase the transcription of these resistance genes, leading to a higher level of resistance.
Experimental Methodologies
The following protocols are fundamental to the cross-resistance studies cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Ionophore Solutions: Stock solutions of narasin, salinomycin, lasalocid, and monensin are prepared. A series of twofold dilutions are then made in 96-well microtiter plates using an appropriate broth medium (e.g., Brain Heart Infusion broth).
-
Bacterial Inoculum Preparation: Bacterial strains (e.g., E. faecium) are grown on a suitable agar (B569324) medium. Colonies are then suspended in a sterile solution to achieve a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation and Incubation: The prepared bacterial suspension is diluted and added to each well of the microtiter plates containing the ionophore dilutions. The plates are then incubated under specific conditions (e.g., 37°C for 18 ± 2 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the ionophore at which no visible bacterial growth is observed.
Conjugation Experiments for Resistance Transfer
These experiments are designed to demonstrate the transfer of genetic material, such as plasmids carrying resistance genes, from a donor bacterial strain to a recipient strain.
-
Strain Selection: Donor strains carrying the resistance determinant (e.g., narasin-resistant E. faecium) and a suitable recipient strain (e.g., narasin-susceptible E. faecium) are selected.
-
Mating: Donor and recipient strains are mixed in a liquid broth and incubated to allow for cell-to-cell contact and transfer of genetic material.
-
Selection of Transconjugants: The mixture is then plated on a selective agar medium containing an antibiotic to which the recipient is resistant and the ionophore to which resistance is being tested (e.g., narasin). Only recipient cells that have acquired the resistance plasmid from the donor will grow.
-
Confirmation: The resulting colonies (transconjugants) are then tested for the presence of the resistance genes (e.g., narA and narB) and their susceptibility to the ionophores is determined using MIC testing to confirm the transfer of the resistance phenotype.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental processes and the logical connections in cross-resistance.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Caption: Logical relationships of narAB-mediated cross-resistance.
Anticoccidial Efficacy and Resistance Development
Studies comparing the anticoccidial efficacy of narasin, monensin, and lasalocid have shown that the effectiveness of narasin often parallels that of monensin. Strains of coccidia that are less sensitive to monensin tend to also be less sensitive to narasin. In contrast, lasalocid has demonstrated efficacy against some strains that are not well-controlled by either narasin or monensin.
Importantly, the development of resistance to polyether antibiotics in coccidia appears to be a slow process. Attempts to induce narasin resistance in Eimeria tenella through continuous exposure have been unsuccessful, suggesting a low frequency of resistance development.
Implications for Drug Development and Use
The data clearly indicates that cross-resistance is a significant factor to consider when using ionophores. The shared resistance mechanism for narasin, salinomycin, and maduramicin mediated by the narAB operon suggests that the use of any one of these drugs could select for resistance to the others. Conversely, the lack of cross-resistance with monensin provides a potential alternative for rotation programs aimed at mitigating resistance development.
Furthermore, the physical linkage of narasin resistance genes with those conferring resistance to clinically important antibiotics like vancomycin (B549263) on transferable plasmids raises concerns about the co-selection of antibiotic resistance in bacteria. This underscores the importance of a "One Health" perspective, recognizing the interconnectedness of antimicrobial use in animal agriculture and human medicine.
References
- 1. Frontiers | NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin [frontiersin.org]
- 2. NarAB Is an ABC-Type Transporter That Confers Resistance to the Polyether Ionophores Narasin, Salinomycin, and Maduramicin, but Not Monensin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Narasin, Monensin, and Lasalocid in Cattle: A Guide for Researchers
This guide provides a comprehensive comparison of the ionophores narasin (B1676957), monensin (B1676710), and lasalocid (B1674520) for researchers, scientists, and drug development professionals in the cattle industry. The analysis is based on experimental data focusing on performance metrics, rumen fermentation, and mechanisms of action.
Performance and Efficacy
Ionophores are a class of antibiotics that are widely used in the beef and dairy industries to improve feed efficiency and promote growth.[1][2] They achieve this by altering the microbial ecosystem within the rumen, leading to more favorable fermentation patterns. While narasin, monensin, and lasalocid share a similar mode of action, their efficacy can vary depending on factors such as dosage, diet composition, and the specific breed of cattle.[3]
A study comparing narasin and lasalocid in Nellore bulls on a forage-based diet found that narasin supplementation led to a greater average daily gain (ADG) compared to a control group and a group receiving virginiamycin.[3][4] The ADG for the narasin group was similar to the lasalocid group. Furthermore, bulls fed narasin had a higher dry matter intake (DMI) compared to the control, lasalocid, and virginiamycin groups. In terms of feed efficiency, narasin showed a tendency for greater efficiency compared to the control and virginiamycin groups, and was similar to lasalocid.
Another study investigating combinations of monensin and narasin in finishing beef cattle observed that steers fed narasin during the adaptation period had a greater DMI compared to those fed monensin. However, over the entire feeding period, no significant differences in ADG or feed efficiency were detected between the treatment groups. A meta-analysis has shown that monensin generally decreases DMI by about 3% while improving the gain to feed ratio by 2.5-3.5% in finishing beef cattle.
| Performance Metric | Narasin | Monensin | Lasalocid | Control (No Ionophore) | Source |
| Average Daily Gain (ADG) | Greater than control and virginiamycin, similar to lasalocid. | Generally improves feed efficiency, with variable effects on ADG. | Similar to narasin. | Lower than narasin and lasalocid supplemented groups. | da Silva et al., 2023 |
| Dry Matter Intake (DMI) | Greater than control, lasalocid, and virginiamycin. | Tends to decrease DMI. | Similar to control and virginiamycin. | Lower than narasin. | da Silva et al., 2023 |
| Feed Efficiency (Gain:Feed) | Tended to be greater than control and virginiamycin, similar to lasalocid. | Generally improves feed efficiency. | Similar to narasin. | Lower than narasin and lasalocid supplemented groups. | da Silva et al., 2023 |
Mechanism of Action and Rumen Fermentation
The primary mechanism of action for these ionophores is the disruption of the ion concentration gradient across the cell membranes of certain rumen microorganisms. This selective action targets gram-positive bacteria and protozoa, which are less efficient in terms of energy utilization for the host animal. By inhibiting these microbes, ionophores shift the rumen fermentation process towards the production of more propionate (B1217596) and less acetate (B1210297) and methane. Propionate is a more energy-efficient volatile fatty acid for the animal.
Experimental data from Nellore steers fed a forage-based diet demonstrated that narasin supplementation resulted in the lowest molar proportion of acetate and the highest molar proportion of propionate compared to control, lasalocid, and virginiamycin groups. Lasalocid also led to a lower acetate to propionate ratio compared to the control and virginiamycin groups.
In vitro studies have shown that both monensin and lasalocid inhibit the growth of key rumen bacteria such as Ruminococcus albus, Ruminococcus flavefaciens, and Butyrivibrio fibrisolvens, which are producers of hydrogen and formate, precursors to methane. Conversely, bacteria that produce propionate, like Selenomonas ruminantium, are largely unaffected.
| Rumen Fermentation Parameter | Narasin | Monensin | Lasalocid | Control (No Ionophore) | Source |
| Molar Proportion of Acetate (%) | Lowest compared to control, lasalocid, and virginiamycin. | Decreases acetate production. | Lower than control and virginiamycin. | Highest among the tested groups. | da Silva et al., 2023 |
| Molar Proportion of Propionate (%) | Highest compared to control, lasalocid, and virginiamycin. | Increases propionate production. | Greater than control and virginiamycin. | Lowest among the tested groups. | da Silva et al., 2023 |
| Acetate:Propionate Ratio | Lowest among the tested groups. | Decreases the ratio. | Lower than control and virginiamycin. | Highest among the tested groups. | da Silva et al., 2023 |
Experimental Protocols
Comparative Efficacy of Narasin and Lasalocid in Nellore Cattle (da Silva et al., 2023)
This research involved two experiments to assess the effects of supplementing lasalocid, narasin, or virginiamycin on rumen parameters, nutrient digestibility, blood parameters, feed intake, and performance of Nellore cattle on a forage-based diet.
-
Experiment 1: Utilized 32 rumen-fistulated Nellore steers with an initial body weight of 355 ± 4.4 kg. The animals were assigned to a randomized complete block design with four treatments: a control diet without additives, and diets supplemented with narasin (13 mg/kg of dry matter), sodium lasalocid (20 mg/kg of DM), or virginiamycin (20 mg/kg of DM).
-
Experiment 2: A 140-day feedlot trial was conducted with 160 Nellore bulls, blocked by an initial shrunk body weight of 212 ± 3.1 kg. The same four dietary treatments from Experiment 1 were used.
Comparative Efficacy of Monensin and Narasin Combinations (de Mello et al., 2023)
This study evaluated the effects of different combinations of monensin and narasin on the performance of finishing cattle.
-
Experiment 1: Involved 40 rumen-cannulated Nellore steers with an initial body weight of 231 ± 3.64 kg. The steers were assigned to one of five treatment groups: a control group with no additives; a group receiving sodium monensin (25 mg/kg DM) for the entire period; a group receiving narasin (13 mg/kg DM) for the entire period; a group receiving monensin during adaptation and narasin during finishing; and a group receiving narasin during adaptation and monensin during finishing.
-
Experiment 2: A performance and carcass characteristics trial was conducted with 120 Nellore bulls (initial BW = 425 ± 5.4 kg) using the same five treatment groups as in Experiment 1.
Signaling Pathways and Mode of Action
The fundamental mechanism of these ionophores does not involve a classical signaling pathway with intracellular cascades. Instead, their effect is a direct consequence of their ability to transport ions across cell membranes. As carboxylic polyether antibiotics, they form lipid-soluble complexes with cations (like K+, Na+, H+) and facilitate their movement across the lipid bilayers of microbial cell membranes.
This disruption of the natural ion gradients forces the susceptible microorganisms (primarily gram-positive bacteria) to expend significant energy in an attempt to maintain their internal ion balance. This energetic burden ultimately inhibits their growth and metabolic activity. The differential sensitivity of various rumen microbes to this ion disruption is what drives the shift in the microbial population and the resulting changes in fermentation products.
References
- 1. thebeefsite.com [thebeefsite.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of lasalocid, narasin, or virginiamycin supplementation on rumen parameters and performance of beef cattle fed forage-based diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of lasalocid, narasin, or virginiamycin supplementation on rumen parameters and performance of beef cattle fed forage-based diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of Narasin Sodium in Combination with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Narasin (B1676957), a polyether ionophore antibiotic, has demonstrated notable anticancer properties. This guide provides a comparative analysis of the synergistic effects of Narasin sodium when combined with various chemotherapy drugs, supported by experimental data. The information is intended to inform preclinical research and guide the development of novel combination cancer therapies.
Overview of Narasin's Anticancer Activity
Narasin exerts its antitumor effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Studies have shown that Narasin can inhibit NF-κB signaling and inactivate the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.[1][2] Its ability to modulate these critical pathways makes it a promising candidate for combination therapies aimed at enhancing the efficacy of conventional chemotherapy drugs and overcoming drug resistance.
Quantitative Comparison of Narasin in Combination Therapies
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of Narasin with doxorubicin (B1662922). While studies suggest a more pronounced inhibitory impact when Narasin is combined with methotrexate (B535133) or cisplatin (B142131) in osteosarcoma cells, specific quantitative data for these combinations were not available in the reviewed literature.[3]
Table 1: In Vitro Growth Inhibition of Osteosarcoma Cell Lines (72h treatment) [3]
| Cell Line | Treatment | Growth Inhibition (%) |
| Saos-2 | Narasin | 36 |
| Doxorubicin | 45 | |
| Narasin + Doxorubicin | 95 | |
| HOS | Narasin | 39 |
| Doxorubicin | 48 | |
| Narasin + Doxorubicin | 80 |
Table 2: In Vitro Apoptosis Induction in Osteosarcoma Cell Lines (72h treatment) [3]
| Cell Line | Treatment | Apoptosis (%) |
| Saos-2 | Narasin | 20 |
| Doxorubicin | 38 | |
| Narasin + Doxorubicin | 84 | |
| HOS | Narasin | 35 |
| Doxorubicin | 32 | |
| Narasin + Doxorubicin | 90 |
Mechanisms of Synergistic Action: Signaling Pathway Inhibition
Narasin's synergistic effects are attributed to its ability to interfere with crucial signaling pathways that cancer cells exploit for their growth and survival.
Inhibition of NF-κB Signaling
The NF-κB signaling pathway is a key regulator of inflammation, cell survival, and proliferation, and its constitutive activation is common in many cancers. Narasin has been shown to inhibit NF-κB signaling by preventing the phosphorylation of IκBα. This action blocks the release and nuclear translocation of the NF-κB complex, thereby inhibiting the transcription of its target genes.
Inactivation of TGF-β/SMAD3 Signaling
The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Narasin has been found to inactivate this pathway by inhibiting the phosphorylation of SMAD3, a key downstream effector. This prevents the translocation of the SMAD complex to the nucleus and subsequent transcription of genes involved in epithelial-mesenchymal transition (EMT), a critical process for metastasis.
Inactivation of IL-6/STAT3 Signaling
The IL-6/STAT3 pathway is another critical driver of cancer progression, promoting cell proliferation, survival, and angiogenesis. Narasin has been shown to inhibit the phosphorylation of STAT3, which is a central node in this pathway. By preventing STAT3 activation, Narasin can block the transcription of numerous oncogenic genes.
Experimental Protocols
The following are generalized protocols for assessing the synergistic effects of Narasin in combination with other chemotherapy drugs. Specific details may vary between studies.
In Vitro Cytotoxicity and Synergism Assays
1. Cell Culture:
-
Cancer cell lines (e.g., Saos-2, HOS for osteosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (e.g., MTT or BrdU assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of Narasin, the chemotherapy drug (e.g., doxorubicin), and their combination for a specified period (e.g., 72 hours).
-
A reagent (MTT or BrdU) is added to the wells, and after incubation, the absorbance is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
-
IC50 values (the concentration of a drug that inhibits 50% of cell growth) are determined.
3. Apoptosis Assay (e.g., Annexin V/PI staining):
-
Cells are treated as described for the cell viability assay.
-
After treatment, cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.
4. Data Analysis for Synergism:
-
The Combination Index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
In Vivo Tumor Growth Inhibition Studies
1. Animal Model:
-
Immunocompromised mice (e.g., nude mice) are used.
-
Human cancer cells are injected subcutaneously to establish tumors.
2. Treatment:
-
Once tumors reach a palpable size, mice are randomly assigned to different treatment groups: vehicle control, Narasin alone, chemotherapy drug alone, and the combination of Narasin and the chemotherapy drug.
-
Drugs are administered via an appropriate route (e.g., intraperitoneal injection) for a specified duration.
3. Tumor Growth Measurement:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Body weight of the mice is monitored to assess toxicity.
4. Endpoint and Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated for each treatment group compared to the control group.
-
Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
The available preclinical data strongly suggest that this compound acts synergistically with doxorubicin to inhibit the growth of osteosarcoma cells. This synergy is likely mediated through the induction of oxidative stress and the inhibition of key cancer-related signaling pathways. While preliminary findings also indicate synergistic potential with cisplatin and methotrexate, further quantitative studies are needed to confirm and characterize these interactions. The multifaceted mechanism of action of Narasin makes it a compelling candidate for further investigation in combination with a broader range of chemotherapeutic agents for the treatment of various cancers.
References
- 1. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Narasin inhibits tumor metastasis and growth of ERα‑positive breast cancer cells by inactivation of the TGF‑β/SMAD3 and IL‑6/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative stress induction by narasin augments doxorubicin’s efficacy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating HPLC methods for Narasin sodium through interlaboratory studies
The accurate quantification of Narasin (B1676957) sodium, a vital ionophore antibiotic used in the poultry industry, is critical for ensuring animal safety and feed efficacy. High-Performance Liquid Chromatography (HPLC) remains a cornerstone for its analysis. This guide provides a comparative overview of HPLC methods for Narasin sodium, validated through interlaboratory studies, offering researchers and drug development professionals a basis for method selection and implementation.
Performance of HPLC Methods: Interlaboratory Study Data
The robustness and reliability of an analytical method are best assessed through interlaboratory studies where multiple laboratories analyze the same samples. Below is a summary of performance data from such studies on HPLC methods for this compound in animal feed and premixes. The primary method involves reversed-phase HPLC with post-column derivatization.
| Performance Parameter | Broiler Feed (20-120 mg/kg) | Premixture | Reference |
| Number of Laboratories | 13 | 12 | [1] |
| Repeatability (RSDr) | 2.17 - 7.57% | 4.42% | [1] |
| Reproducibility (RSDR) | Not explicitly stated, but HORRAT values suggest good reproducibility | Acceptable after method modification | [1] |
| Recovery | 82 - 104% | Not specified | [1] |
| HORRAT Value | 0.77 - 0.88 | 1.56 | [1] |
Key:
-
RSDr (Repeatability Relative Standard Deviation): The precision of the method under the same operating conditions over a short interval of time.
-
RSDR (Reproducibility Relative Standard Deviation): The precision of the method between different laboratories.
-
HORRAT Value: A measure of the acceptability of the reproducibility of a method. A value less than 2 is generally considered acceptable.
A separate collaborative study focusing on medicated complete feeds, supplements, and mineral premixes provided the following data for a similar HPLC method.
| Performance Parameter | Medicated Feeds/Supplements | Drug Premixes | Reference |
| Repeatability (RSDr) | 2.5 - 5.2% | Excessive variability | |
| Reproducibility (RSDR) | 2.7 - 6.8% | Excessive variability | |
| HORRAT Value | 0.31 - 1.30 | 2.27 - 14.1 |
These studies collectively demonstrate that while the HPLC method with post-column derivatization is robust and reproducible for animal feeds, its performance in more concentrated premixes can be more variable and may require method modification.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and validating these findings.
1. Reversed-Phase HPLC with Post-Column Derivatization
This is the most common method cited in interlaboratory studies for Narasin quantification.
-
Principle: Narasin is extracted from the sample matrix, separated on a reversed-phase HPLC column, and then mixed with a derivatizing agent in a post-column reactor to form a chromophore that can be detected by a UV-Vis detector.
-
Sample Extraction:
-
Weigh a representative sample of the feed or premix.
-
Extract Narasin using a mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 90:10 v/v) with mechanical shaking.
-
Filter the extract to remove particulate matter.
-
-
Chromatographic Conditions:
-
Column: A C18 column is typically used (e.g., Hypersil ODS).
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 900 ml methanol and 100 ml phosphate buffer pH 4).
-
Flow Rate: Typically around 1 mL/min.
-
-
Post-Column Derivatization:
-
Reagent: Vanillin (B372448) or 4-dimethylaminobenzaldehyde (DMAB) in an acidic medium (e.g., sulfuric acid in methanol).
-
Detection: The resulting derivative is detected at approximately 520 nm for vanillin or 600 nm for DMAB.
-
-
Quantification: The concentration of Narasin is determined by comparing the peak area of the sample to that of a Narasin reference standard.
2. Alternative Method: HPLC with Refractive Index (RI) Detection
A newer, "greener" HPLC method has been developed that avoids the use of hazardous derivatization reagents.
-
Principle: This method separates Narasin on a C18 column and detects it using a refractive index detector.
-
Mobile Phase: A mixture of methanol, water, and glacial acetic acid (e.g., 920:80:10 v/v/v).
-
Detection: Refractive Index Detector.
-
Performance: This method has shown good linearity in the range of 200 to 900 µg/mL, with a limit of detection (LOD) of 7.1 µg/mL and a limit of quantification (LOQ) of 21.5 µg/mL.
3. Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For unambiguous identification and confirmation of Narasin, LC-MS/MS is the method of choice due to its high specificity and sensitivity.
-
Principle: Narasin is separated by HPLC and then ionized and fragmented in a mass spectrometer. Specific fragment ions are monitored for identification and quantification.
-
Ionization: Positive ion electrospray ionization is commonly used.
-
Transitions Monitored: For quantitative determination of narasin, the transition 787.5 > 431.3 is often monitored.
-
Advantages: Provides better specificity and is suitable for residue analysis in animal tissues.
Interlaboratory Study Workflow
The following diagram illustrates a typical workflow for an interlaboratory study to validate an analytical method.
Caption: Workflow of an interlaboratory study for method validation.
Comparison of Analytical Methods
| Feature | HPLC with Post-Column Derivatization | HPLC with RI Detection | LC-MS/MS |
| Principle | UV-Vis detection after chemical reaction | Detection based on refractive index changes | Mass-based detection of parent and fragment ions |
| Specificity | Moderate; potential for interference from other compounds reacting with the derivatizing agent. | Lower; sensitive to any compound that changes the refractive index of the mobile phase. | High; provides structural information for confirmation. |
| Sensitivity | Good for intended concentrations in feed. | Generally lower than UV-Vis or MS detection. | Very high; suitable for trace residue analysis. |
| "Greenness" | Uses potentially hazardous derivatization reagents. | Avoids hazardous derivatization reagents. | Solvents can be a concern, but modern methods are optimizing for reduced consumption. |
| Application | Routine quality control of feeds and premixes. | Proposed as a simpler, greener alternative for quality control. | Confirmatory analysis and residue monitoring in tissues. |
| Validation | Extensively validated through interlaboratory studies. | Single-laboratory validation reported. | Validated for residue analysis in various tissues. |
References
A Comparative Analysis of the Cytotoxicity of Narasin and Salinomycin on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of two closely related polyether ionophores, Narasin and Salinomycin (B1681400), on various cancer cell lines. The information presented is curated from peer-reviewed scientific literature to assist researchers in evaluating their potential as anticancer agents.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Narasin and Salinomycin in different breast cancer cell lines, providing a quantitative comparison of their cytotoxic activity.
| Compound | Cell Line | IC50 (µM) | Treatment Duration | Citation |
| Narasin | MCF-7 (ER+) | 2.219 | 72 h | [1] |
| Narasin | T47D (ER+) | 3.562 | 72 h | [1] |
| Narasin | MDA-MB-231 (TNBC) | 11.76 | 72 h | [1] |
| Salinomycin | MCF-7 (ER+) | 4.9 ± 1.6 | Not Specified | [2] |
| Salinomycin | MDA-MB-231 (TNBC) | ~5-10 | 48-72 h | [3] |
| Salinomycin | MCF-7 (ER+) | IC50 values show increased sensitivity compared to non-tumor cells | Not Specified |
ER+: Estrogen Receptor Positive, TNBC: Triple-Negative Breast Cancer
Mechanisms of Action: A Look into the Signaling Pathways
Narasin and Salinomycin, while structurally similar, exhibit distinct mechanisms in their cytotoxic action against cancer cells. Their interference with key signaling pathways is crucial to their anticancer effects.
Narasin's Impact on TGF-β/SMAD3 and IL-6/STAT3 Signaling
Narasin has been shown to inhibit tumor metastasis and growth, particularly in ERα-positive breast cancer cells, by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways. This dual inhibition disrupts epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion.
Salinomycin's Interference with the Wnt/β-catenin Pathway
Salinomycin is a potent inhibitor of the Wnt/β-catenin signaling pathway, which is crucial for the survival and proliferation of cancer stem cells. By disrupting this pathway, Salinomycin can selectively induce apoptosis in cancer cells and inhibit their self-renewal capacity.
Experimental Protocols
To ensure the reproducibility of cytotoxicity studies, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the effects of Narasin and Salinomycin on cancer cells.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound on cancer cells.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of Narasin or Salinomycin. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Induce apoptosis in cells by treating them with Narasin or Salinomycin for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Analyze the samples by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Flow cytometer
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Harvest treated and control cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Narasin inhibits tumor metastasis and growth of ERα-positive breast cancer cells by inactivation of the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single and double modified salinomycin analogs target stem-like cells in 2D and 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salinomycin Promotes Anoikis and Decreases the CD44+/CD24- Stem-Like Population via Inhibition of STAT3 Activation in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Narasin Sodium vs. Traditional Anticoccidial Drugs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Narasin (B1676957) sodium against a range of traditional anticoccidial drugs used in the poultry industry. The following sections present quantitative data from several key studies, detail the experimental protocols employed, and visualize the mechanisms of action and experimental workflows.
Data Presentation: Comparative Efficacy
The following tables summarize the performance of broiler chickens treated with Narasin, alone or in combination, compared to other traditional anticoccidial drugs. The key performance indicators include Body Weight (BW), Body Weight Gain (BWG), and Feed Conversion Ratio (FCR).
Table 1: Efficacy of Narasin/Nicarbazin (B1678737) vs. Monensin/Nicarbazin Combination
| Treatment Group | Age (Days) | Body Weight (g) | Feed Conversion Ratio (FCR) |
| Narasin/Nicarbazin (NN) | 27 | 1,405 | 1.458 |
| Monensin/Nicarbazin (MN) | 27 | 1,284 | 1.566 |
| Narasin/Nicarbazin (NN) | 33 | 2,178 | 1.549 |
| Monensin/Nicarbazin (MN) | 33 | 2,026 | 1.642 |
Data sourced from a study assessing potentiated ionophores in Eimeria-challenged male broilers. The NN group showed significantly increased body weight and reduced FCR compared to the MN group.[1]
Table 2: Efficacy of Narasin vs. Salinomycin (B1681400) in a Shuttle Program
| Treatment Group (Day 25-42) | Final Body Weight (Day 42, g) | Average Daily Gain ( g/day ) | Feed Conversion Ratio (FCR) |
| Narasin | 2894 | 67.9 | 1.65 |
| Salinomycin | 2844 | 66.7 | 1.68 |
This study utilized a shuttle program where all birds received a nicarbazin/narasin combination from day 0-24. The data reflects the performance during the finisher phase (day 25-42). Broilers receiving narasin showed more favorable results in final body weight, daily gain, and feed efficiency compared to the salinomycin group.[2][3][4][5]
Table 3: Comparative Efficacy of Various Anticoccidial Programs
| Treatment Group | Final Body Weight (Day 33, g) | Feed Conversion Ratio (FCR) |
| Narasin + Nicarbazin | 1908 | 1.504 |
| Monensin + Nicarbazin | 1915 | 1.500 |
| Maduramicin + Nicarbazin | 1808 | 1.571 |
| Semduramicin + Nicarbazin | 1878 | 1.547 |
| Control (No Coccidiostat) | 1827 | 1.576 |
This study compared the efficacy of different ionophore-nicarbazin combinations. The Monensin + Nicarbazin and Narasin + Nicarbazin groups demonstrated the best performance in terms of FCR.
Table 4: Efficacy of Diclazuril (B1670474) in Shuttle Programs vs. Narasin + Nicarbazin
| Treatment Group (Starter Diet) | Body Weight Gain (Day 42, g) | Feed Conversion Ratio (FCR) | Total Lesion Score |
| Diclazuril to Salinomycin | 2043 | 1.83 | 0.90 |
| Nicarbazin to Salinomycin | 2011 | 1.85 | 0.99 |
| Narasin + Nicarbazin to Salinomycin | 1966 | 1.89 | 1.48 |
| Zoalene to Salinomycin | 1898 | 1.95 | 2.11 |
| Unmedicated | 1757 | 2.06 | 3.33 |
This study evaluated the efficacy of diclazuril in a shuttle program. The diclazuril to salinomycin program showed superior performance in weight gain and FCR, and lower lesion scores compared to the narasin + nicarbazin to salinomycin program.
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
Study 1: Narasin/Nicarbazin vs. Monensin/Nicarbazin Combination
-
Objective: To assess the efficacy of two different potentiated ionophores (narasin/nicarbazin and monensin/nicarbazin) in controlling coccidiosis in Eimeria-challenged male broilers.
-
Animals: 4,400 male broiler chicks (Ross 308).
-
Housing: Birds were housed in 44 floor pens, with 100 birds per pen.
-
Experimental Design:
-
Group 1: Fed a diet containing a narasin/nicarbazin combination from day 0 to 27, followed by a narasin-only diet until market age.
-
Group 2: Fed a diet containing a monensin/nicarbazin combination from day 0 to 27, followed by a narasin-only diet until market age.
-
-
Coccidial Challenge: A dual challenge method was employed. On day 1, Eimeria-infected litter was added to the bedding of all pens. On day 7, birds received an oral challenge with a commercial coccidiosis vaccine at 11 times the recommended dose.
-
Data Collection: Performance parameters (body weight, feed conversion ratio) were measured at 27 and 33 days of age. Macroscopic lesions in the internal organs were also evaluated.
-
Statistical Analysis: Data were analyzed using the General Linear Models (GLM) procedure of SAS, with means compared using a t-test at a 5% significance level.
Study 2: Narasin vs. Salinomycin in a Shuttle Program
-
Objective: To compare the performance impacts of narasin and salinomycin in a shuttle program for managing coccidiosis.
-
Animals: 352 male Ross 308 one-day-old broiler chickens.
-
Housing: Birds were randomly divided into two treatment groups with 16 replicate pens per treatment and 11 birds per pen.
-
Experimental Design:
-
Phase 1 (Day 0-24): Both groups received a basal diet with a nicarbazin/narasin combination (100 ppm).
-
Phase 2 (Day 25-42):
-
Treatment 1: Basal diet with narasin (70 ppm).
-
Treatment 2: Basal diet with salinomycin (70 ppm).
-
-
-
Coccidial Challenge: Both treatment groups were challenged with a 40-dose commercial coccidiosis vaccine containing Eimeria acervulina, E. maxima, E. praecox, E. mitis, and E. tenella strains, administered into the crop on days 14 and 21.
-
Data Collection: Performance parameters (body weight, average daily gain, feed conversion ratio), slaughter analysis, litter dry matter, and intestinal integrity were measured.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms and processes related to anticoccidial drug efficacy.
Caption: Mechanism of action of Narasin against Eimeria.
Caption: General workflow of a floor pen anticoccidial trial.
Caption: Diverse mechanisms of synthetic anticoccidial drugs.
References
- 1. Ionophore coccidiostats – disposition kinetics in laying hens and residues transfer to eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biovet.com [biovet.com]
- 4. Frontiers | Assessing the effects of a mixed Eimeria spp. challenge on performance, intestinal integrity, and the gut microbiome of broiler chickens [frontiersin.org]
- 5. Efficacy and Growth Performance between Two Different Ionophore Coccidiostats (Narasin and Salinomycin) in Broiler Chickens after Challenge with Eimeria spp - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Narasin Sodium: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Narasin sodium in a laboratory setting. Adherence to these procedures is critical to ensure the safety of personnel and to maintain compliance with environmental regulations. Given the conflicting hazard information in available safety data sheets, a conservative approach is recommended, treating this compound as a hazardous substance.
I. Chemical and Hazard Summary
For quick reference, the following table summarizes key data for this compound. It is imperative to always consult the specific Safety Data Sheet (SDS) provided with your product, as classifications may vary between suppliers.
| Parameter | Value | Source(s) |
| CAS Number | 58331-17-2 | [1] |
| Synonyms | 4-Methylsalinomycin, Monteban, Narasin A | [2] |
| Appearance | White solid | [1] |
| Solubility | Soluble in ethanol, methanol (B129727), DMSO, DMF; sparingly soluble in aqueous solutions. | |
| GHS Hazard Classification | Varies by supplier. Can be classified as: Acute Toxicity, Oral (Category 2) , with the signal word "Danger" and hazard statement "H300: Fatal if swallowed." Other sources may not classify it as hazardous. | |
| Environmental Hazard | Water Hazard Class 1 (Self-assessment): slightly hazardous for water. Do not allow to enter sewers, surface, or ground water. | |
| UN Number (for transport) | UN2811 (Toxic Solid, Organic, N.O.S.) |
II. Personal Protective Equipment (PPE) Requirements
Before handling this compound waste, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
-
Skin Protection: Wear impervious, chemical-resistant gloves (inspect before use) and a lab coat. For larger quantities or spill cleanup, wear fire/flame resistant and impervious clothing.
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if dust is generated. Ensure adequate ventilation in the work area.
III. Step-by-Step Disposal Protocol
This protocol outlines the procedure for safely managing and disposing of this compound waste from the point of generation to its final removal from the facility.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound (e.g., unused solid, solutions, contaminated labware, PPE) must be treated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible chemicals must be kept separate.
Step 2: Waste Collection and Containment
-
Primary Container: Collect waste in a designated, leak-proof container that is chemically compatible with this compound and any solvents used. The container must have a secure, screw-top cap.
-
Headroom: Do not fill the container completely. Leave at least 10% or one inch of headroom to allow for expansion.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The date of accumulation should also be clearly marked.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.
-
The SAA must be inspected weekly for any signs of leakage.
-
Partially filled containers may remain in the SAA for up to one year, but must be removed within three days of becoming full.
Step 4: Arranging for Final Disposal
-
Do not dispose of this compound down the drain or in regular trash. One SDS suggests small quantities can go in household waste, but this is strongly discouraged due to toxicity concerns from other sources.
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Inform the disposal service of the waste's identity (this compound) and its hazardous characteristics. The recommended disposal method is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.
Step 5: Decontamination of Empty Containers
-
Empty containers that once held pure this compound must also be managed as hazardous waste.
-
They can be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, the container can be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of according to institutional and local regulations.
IV. Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Figure 1: this compound Disposal Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
